Product packaging for 5-Bromo-2-chloropyrimidine(Cat. No.:CAS No. 32779-36-5)

5-Bromo-2-chloropyrimidine

Katalognummer: B032469
CAS-Nummer: 32779-36-5
Molekulargewicht: 193.43 g/mol
InChI-Schlüssel: XPGIBDJXEVAVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-2-chloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H2BrClN2 and its molecular weight is 193.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrClN2 B032469 5-Bromo-2-chloropyrimidine CAS No. 32779-36-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIBDJXEVAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Record name 5-bromo-2-chloropyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345731
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-36-5
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably as a key building block in the production of Macitentan, a dual endothelin receptor antagonist. Its versatile reactivity, stemming from the distinct electronic properties of the pyrimidine (B1678525) ring substituted with two different halogen atoms, makes it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, detailing the underlying reaction mechanisms and providing established experimental protocols. All quantitative data is presented in clear, comparative tables, and reaction pathways are visualized through detailed diagrams.

Core Synthesis Routes and Mechanisms

The synthesis of this compound predominantly commences from 2-hydroxypyrimidine (B189755). The two main strategies involve:

  • Two-Step Synthesis: Bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine (B17364), followed by chlorination.

  • One-Pot/One-Step Synthesis: A streamlined process combining bromination and chlorination in a single reaction vessel.

Route 1: Two-Step Synthesis via Bromination and Subsequent Chlorination

This classical approach offers a high degree of control over each transformation, ensuring high purity of the intermediate and final product.

The initial step involves the electrophilic bromination of 2-hydroxypyrimidine at the C-5 position. The pyrimidine ring itself is electron-deficient; however, the hydroxyl group at the C-2 position exists in tautomeric equilibrium with its pyrimidone form, which is an electron-rich aromatic system, thereby activating the ring for electrophilic substitution, particularly at the electron-rich C-5 position.[1]

A common and effective method for this bromination utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[2][3]

Mechanism of Bromination with HBr/H₂O₂:

Hydrogen peroxide acts as an oxidizing agent, converting bromide ions from HBr into molecular bromine (Br₂), which is the active electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Bromination_Mechanism cluster_bromine_formation Formation of Electrophile (Br₂) cluster_electrophilic_substitution Electrophilic Aromatic Substitution H2O2 H₂O₂ Br2 Br₂ H2O2->Br2 Oxidation HBr1 2 HBr HBr1->Br2 H2O 2 H₂O 2HP 2-Hydroxypyrimidine (keto tautomer) Intermediate Sigma Complex (Wheland intermediate) 2HP->Intermediate + Br₂ Br2_reac Br₂ Br2_reac->Intermediate 5B2HP 5-Bromo-2-hydroxypyrimidine Intermediate->5B2HP - H⁺ HBr2 HBr Intermediate->HBr2

Figure 1: Mechanism of Bromination of 2-Hydroxypyrimidine.

The conversion of the hydroxyl group in 5-bromo-2-hydroxypyrimidine to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4] This reaction is often facilitated by the addition of an organic base, like triethylamine (B128534), which acts as a catalyst and acid scavenger.[1]

Mechanism of Chlorination with POCl₃ and Triethylamine:

The reaction is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The lone pair on the nitrogen of triethylamine attacks the phosphorus atom of POCl₃, making it more electrophilic. The hydroxyl group of the pyrimidone then attacks the activated phosphorus species, forming a phosphate (B84403) ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion, with the departure of the phosphate group, yields the final 2-chloro product. The base also neutralizes the HCl generated during the reaction.

Chlorination_Mechanism 5B2HP 5-Bromo-2-hydroxypyrimidine Intermediate Phosphate Ester Intermediate 5B2HP->Intermediate + Activated POCl₃ POCl3 POCl₃ Activated_POCl3 Activated POCl₃ Complex POCl3->Activated_POCl3 Et3N Triethylamine (Et₃N) Et3N->Activated_POCl3 Activated_POCl3->Intermediate Product This compound Intermediate->Product - [PO₂Cl₂]⁻ Byproduct Et₃N·HCl + Phosphate byproducts

Figure 2: Mechanism of Chlorination with POCl₃.

Route 2: One-Step Synthesis from 2-Hydroxypyrimidine

To improve process efficiency and reduce waste, one-step or one-pot methods have been developed. These procedures combine the bromination and chlorination steps without the isolation of the 5-bromo-2-hydroxypyrimidine intermediate.[2][3]

This process typically involves the initial bromination of 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide. Following the completion of the bromination, the chlorinating agent (e.g., phosphorus oxychloride) and a catalytic organic amine are added directly to the reaction mixture to effect the chlorination.[2] The underlying mechanisms for each stage are identical to those described in the two-step synthesis.

One_Step_Synthesis_Workflow Start 2-Hydroxypyrimidine Bromination Bromination (HBr, H₂O₂) Start->Bromination Intermediate In situ 5-Bromo-2-hydroxypyrimidine Bromination->Intermediate Chlorination Chlorination (POCl₃, Organic Amine) Intermediate->Chlorination Product This compound Chlorination->Product

Figure 3: Workflow for the One-Step Synthesis.

Data Presentation

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Bromination of 2-Hydroxypyrimidine

Starting MaterialBrominating AgentCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
2-HydroxypyrimidineHBr (20-50 wt%), H₂O₂ (10-50 wt%)Water30-1008-14High[2][3]
2-HydroxypyrimidineTribromopyridineToluene (B28343)80880[5][6]

Table 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

Starting MaterialChlorinating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-hydroxypyrimidinePOCl₃TriethylamineToluene80-856High[1][4]
5-Bromo-2-hydroxypyrimidine6 M HClCetyltrimethylammonium chlorideDMF401291[5][6]
5-Bromo-2-hydroxypyrimidinePOCl₃DimethylanilineNone (neat)Reflux475[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis

Step A: Preparation of 5-Bromo-2-hydroxypyrimidine from 2-Hydroxypyrimidine [2][3]

  • To a reaction vessel, add 112.1 g (1 mol) of 2-hydroxypyrimidine.

  • Add 462.3 g of 35 wt% hydrobromic acid (2 mol of HBr).

  • Add 226.7 g of 30 wt% hydrogen peroxide (2 mol of H₂O₂).

  • Heat the mixture to 40°C and maintain with stirring for 12 hours.

  • After the reaction, cool the mixture to ≤10°C.

  • Filter the resulting solid, wash with cold water, and dry to obtain 5-bromo-2-hydroxypyrimidine.

Step B: Preparation of this compound from 5-Bromo-2-hydroxypyrimidine [1][4]

  • Under a nitrogen atmosphere, charge a reaction flask with 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.

  • At 35°C, add 40.5 g of triethylamine.

  • Heat the reaction mixture to 80-85°C and stir for 6 hours, monitoring the reaction progress by HPLC.

  • Once the starting material is consumed (less than 2%), cool the reaction mixture.

  • Concentrate the mixture under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.

  • Carefully pour the residue into water at 10°C.

  • Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: One-Step Synthesis from 2-Hydroxypyrimidine[2][3]
  • In a suitable reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 485.5 g of 50 wt% hydrobromic acid (3 mol of HBr).

  • Add 340 g of 50 wt% hydrogen peroxide (5 mol of H₂O₂).

  • Heat the mixture to 30°C and maintain for 14 hours to form the intermediate 5-bromo-2-hydroxypyrimidine in situ.

  • After the initial reaction, add phosphorus oxychloride and a catalytic amount of an organic amine (e.g., triethylamine or N,N-dimethylaniline).

  • Heat the mixture to facilitate the chlorination reaction.

  • Follow a similar workup procedure as described in Protocol 1, Step B to isolate the final product, this compound.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The choice between a two-step and a one-step synthesis route will depend on the desired scale of production, purity requirements, and process optimization goals. The two-step synthesis allows for greater control and potentially higher purity, while the one-step synthesis offers improved efficiency and reduced waste streams. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and further process development. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

Chemical and physical properties of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 32779-36-5), a critical halogenated pyrimidine (B1678525) intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, presents various experimental protocols for its synthesis, and explores its significant applications, particularly its role as a key building block in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] Furthermore, this guide outlines the endothelin signaling pathway targeted by Macitentan and provides a logical workflow for its synthesis starting from this compound. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Chemical and Physical Properties

This compound is a halogenated pyrimidine analogue that serves as a versatile electrophile in organic synthesis.[1] It typically appears as an off-white to beige or light brown crystalline powder.[1][2][3] The compound's utility in synthesis is enhanced by the differential reactivity of its two halogen substituents, which allows for selective and sequential reactions.[1]

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 32779-36-5[2][4][5][6]
Molecular Formula C₄H₂BrClN₂[2][4][5][7]
Molecular Weight 193.43 g/mol [2][4][5][7]
Appearance Off-white to beige crystalline powder[1][2]
SMILES Clc1ncc(Br)cn1[8][9]
InChI Key XPGIBDJXEVAVTO-UHFFFAOYSA-N[1][9]
Physical and Chemical Data
PropertyValueReference(s)
Melting Point 73-80 °C[1][2][4][9][10]
Boiling Point 95 °C at 15 mmHg[2][10][11]
Density ~1.9 g/cm³ (Predicted)[1][2][12]
Solubility Insoluble in water; Soluble in organic solvents like Methanol, Ethanol, and Acetone.[2][3][2][3][4]
pKa -2.84 (Predicted)[2][3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2][3][8]

Synthesis of this compound: Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for common methods starting from 5-bromo-2-hydroxypyrimidine (B17364).

Protocol 2.1: Synthesis using Phosphorus Oxychloride and Toluene (B28343)

This method involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride.

Materials:

  • 5-bromo-2-hydroxypyrimidine (35 g, 0.2 mol)

  • Phosphorus oxychloride (61.3 g, 0.4 mol)

  • Toluene (200 mL)

  • Triethylamine (40.5 g)

  • 20% Sodium carbonate aqueous solution

Procedure:

  • Under a nitrogen atmosphere, add 35 g of 2-hydroxy-5-bromopyrimidine, 61.3 g of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.[7]

  • At 35 °C, slowly add 40.5 g of triethylamine.[7]

  • Heat the mixture to 80-85 °C and stir for 6 hours. Monitor the reaction progress using HPLC until the starting material is less than 2%.[7]

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[7]

  • Carefully pour the concentrated reaction solution into water at 10 °C.[7]

  • Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.[7]

  • The crude product can then be purified, for instance, by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.

Protocol 2.2: Synthesis using DMF and Hydrochloric Acid

This protocol provides an alternative chlorination method avoiding the use of phosphorus oxychloride.[13]

Materials:

  • 5-bromo-2-hydroxypyrimidine (14 g)

  • N,N-Dimethylformamide (DMF, 280 mL)

  • Cetyltrimethylammonium chloride (5.12 g)

  • 6 M Hydrochloric acid (20 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry 500 mL three-necked flask, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of DMF.[1][7]

  • Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 M hydrochloric acid.[1][7]

  • Place the flask in a 40 °C oil bath and stir for 12 hours.[1][7]

  • Cool the reaction mixture to 0 °C and adjust the pH to 6 with a saturated sodium bicarbonate solution.[1][7]

  • Extract the mixture three times with ethyl acetate.[1][7]

  • Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the final product.[1][7] A yield of 91% with a purity of 99.76% has been reported for this method.[7]

G cluster_0 Synthesis of this compound A 5-Bromo-2-hydroxypyrimidine C Reaction Vessel A->C B Chlorinating Agent (e.g., POCl₃ or HCl/DMF) B->C D Heating & Stirring (e.g., 40-85 °C) C->D Reaction E Aqueous Workup (pH Adjustment, Extraction) D->E Cooling F Purification (Drying, Concentration) E->F G This compound F->G

Fig 1. General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate for synthesizing various pharmaceutical compounds, particularly kinase inhibitors and receptor antagonists.[1][2][14][15] Its primary application is as a crucial building block in the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][16]

Role in Macitentan Synthesis

Macitentan's synthesis relies on the selective reactivity of this compound. The synthesis typically involves sequential cross-coupling reactions, where the different reactivities of the chlorine and bromine substituents are exploited to build the complex final molecule. The general workflow involves coupling at the bromine position followed by substitution at the chlorine position.

G A 5-Bromo-2- chloropyrimidine C Intermediate 1 A->C Step 1 B Aryl Boronic Acid (Suzuki Coupling) B->C E Intermediate 2 C->E Step 2 D Amine Side Chain (Nucleophilic Substitution) D->E G Macitentan E->G Step 3 F Final Cyclization / Modification Steps F->G

Fig 2. Logical workflow for the synthesis of Macitentan from this compound.
Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that binds to two receptor subtypes: ETₐ and ETₑ. In pulmonary arterial hypertension, elevated ET-1 levels lead to vasoconstriction, proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by acting as an antagonist, blocking the binding of ET-1 to both ETₐ and ETₑ receptors.[1] This dual antagonism inhibits the downstream signaling pathways, leading to vasodilation and antiproliferative effects.[1]

G cluster_0 Endothelin Signaling Pathway ET1 Endothelin-1 (ET-1) ETA ETₐ Receptor ET1->ETA ETB ETₑ Receptor ET1->ETB Effects Downstream Effects: • Vasoconstriction • Proliferation • Fibrosis ETA->Effects Signal ETB->Effects Signal Macitentan Macitentan Macitentan->ETA Macitentan->ETB

References

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloropyrimidine, along with a detailed experimental protocol for its synthesis. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data and methodologies to facilitate its application in the laboratory.

Molecular Structure and Properties

This compound is a halogenated pyrimidine (B1678525) derivative widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position. This arrangement of reactive sites makes it a versatile intermediate for introducing the pyrimidine scaffold into more complex molecules.[2] It is notably used as an intermediate in the synthesis of macitentan, an endothelin receptor antagonist.[2][3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₂BrClN₂[2][5][6]
Molecular Weight 193.43 g/mol [2][5][6]
CAS Number 32779-36-5[5][6]
Appearance Off-white to beige crystalline powder/solid[2][3][7]
Melting Point 73-80 °C[7]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; practically insoluble in water.[1]
SMILES Clc1ncc(Br)cn1 or C1=C(Br)C=NC(=N1)Cl[5]
InChI Key XPGIBDJXEVAVTO-UHFFFAOYSA-N

Experimental Protocols

The reactivity of the chloro and bromo substituents on the pyrimidine ring allows for selective functionalization, making this compound a valuable precursor in medicinal chemistry.[2] Below is a detailed protocol for its synthesis.

Synthesis of this compound from 5-Bromo-2-hydroxypyrimidine (B17364) [2]

This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to this compound using phosphoryl chloride.

Materials:

  • 5-bromo-2-hydroxypyrimidine (30 g, 0.17 mol)

  • Phosphoryl chloride (POCl₃) (225 mL, 2.4 mol, 1.4 eq.)

  • Dimethylaniline (7.5 mL)

  • Ice water

  • Diethyl ether

  • Reaction flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • A mixture of 5-bromo-2-hydroxypyrimidine (30 g) and dimethylaniline (7.5 mL) is placed in a suitable reaction flask.

  • Phosphoryl chloride (225 mL) is added slowly to the flask.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 4 hours.

  • After the reaction is complete, the dark brown mixture is cooled to room temperature.

  • The cooled mixture is then carefully poured into ice water to quench the reaction.

  • The aqueous mixture is extracted with diethyl ether to separate the organic phase containing the product.

  • The organic phase is then further processed (e.g., washed, dried, and concentrated) to isolate the this compound product.

Application in Drug Discovery Workflow

This compound is a key intermediate in the synthesis of various inhibitors and pharmaceutical compounds.[2][3] The differential reactivity of the C-Cl and C-Br bonds allows for sequential cross-coupling reactions, a common strategy in drug development. For instance, palladium-catalyzed cross-coupling reactions can be performed chemoselectively.[8] The following diagram illustrates a typical workflow where this compound is used to synthesize a hypothetical kinase inhibitor.

G cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate Intermediate Product cluster_reagents2 Second Coupling Partner cluster_reaction2 Step 2: Nucleophilic Aromatic Substitution cluster_final Final Product A This compound C Pd-Catalyzed Reaction (Selective at C-Br) A->C B Arylboronic Acid (R1-B(OH)2) B->C D 2-Chloro-5-arylpyrimidine C->D Formation of C-C bond F SₙAr Reaction (Displacement of Cl) D->F E Amine (R2-NH2) E->F G Final Kinase Inhibitor (R2-NH-pyrimidine-R1) F->G Formation of C-N bond

Caption: Synthetic workflow for a kinase inhibitor using this compound.

References

5-Bromo-2-chloropyrimidine: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility and melting point of 5-Bromo-2-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The information presented is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Data Summary

The melting point and solubility of this compound are critical parameters for its handling, reaction optimization, and purification. A summary of these properties is presented below.

PropertyValueSolvents
Melting Point 73-81 °CNot Applicable
Solubility Practically InsolubleWater[1]
SolubleEthanol, Acetone, Methanol[1][2]

Appearance: White to light brown or off-white to beige crystalline solid.[1][2]

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to characterizing this compound. The following sections detail standardized experimental methodologies.

Melting Point Determination

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.[4][5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

  • Place the capillary tube in the heating block of the melting point apparatus.[4]

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).[5]

  • Repeat the measurement with a fresh sample to ensure consistency.

Solubility Determination

Qualitative solubility tests are performed to determine the appropriate solvent for reactions and purification.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Spatula

Procedure for Water Solubility:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of deionized water in small portions.[7]

  • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[7][8]

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains as a solid, it is classified as insoluble.

Procedure for Organic Solvent Solubility:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.75 mL of the organic solvent (e.g., ethanol, acetone, methanol) in small portions.[7]

  • Vigorously shake or vortex the test tube after each addition.

  • Observe for complete dissolution of the solid to determine solubility.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for determining the physicochemical properties of this compound.

G cluster_0 Physicochemical Property Determination A Obtain Pure Sample of This compound B Melting Point Determination A->B C Solubility Determination A->C D Pack Capillary Tube B->D F Test in Water C->F G Test in Organic Solvents (Ethanol, Acetone, etc.) C->G E Heat Slowly & Record Range D->E H Record Data in Table E->H F->H G->H

Caption: Workflow for Physicochemical Analysis.

G cluster_1 Solubility Test Logic Start Start with Compound TestWater Test Solubility in Water Start->TestWater SolubleWater Soluble in Water TestWater->SolubleWater Yes InsolubleWater Insoluble in Water TestWater->InsolubleWater No End End SolubleWater->End TestOrganic Test Solubility in Organic Solvents InsolubleWater->TestOrganic SolubleOrganic Soluble in Organic Solvent TestOrganic->SolubleOrganic Yes InsolubleOrganic Insoluble in Organic Solvent TestOrganic->InsolubleOrganic No SolubleOrganic->End InsolubleOrganic->End

Caption: Decision tree for solubility testing.

References

An In-depth Technical Guide on the Reactivity Profile of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyrimidine is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its value stems from the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyrimidine (B1678525) core. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows are presented to aid researchers in the strategic design and execution of synthetic routes involving this important intermediate.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is primarily dictated by the distinct electronic and steric environments of the chloro group at the C2 position and the bromo group at the C5 position. This inherent difference allows for a high degree of chemoselectivity in its reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond at the 5-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[1] This is a consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle. This predictable reactivity allows for the selective formation of new bonds at the C5 position, while preserving the C2-chloro substituent for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms renders the C2 and C4/C6 positions of the pyrimidine ring electron-deficient and thus activated towards nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group in these reactions.

The interplay of these reactivity patterns allows for a programmed, stepwise functionalization of the pyrimidine ring, as illustrated below.

G Chemoselective Functionalization of this compound cluster_0 Primary Functionalization cluster_1 Reaction Site This compound This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling This compound->Pd_Coupling SNAr Nucleophilic Aromatic Substitution This compound->SNAr C5_Position C5-Position (Br) Pd_Coupling->C5_Position Selective C2_Position C2-Position (Cl) SNAr->C2_Position Selective

Caption: Chemoselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C5 position of this compound via palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction with various boronic acids proceeds selectively at the C-Br bond.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10070
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O100High
3-Furylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90Good
2-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O100High

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

G General Workflow for Suzuki-Miyaura Coupling Start Start Reagent_Prep Combine this compound, boronic acid, and base in a dry flask. Start->Reagent_Prep Inert_Atmosphere Establish inert atmosphere (e.g., Argon purge). Reagent_Prep->Inert_Atmosphere Catalyst_Addition Add palladium catalyst, ligand, and degassed solvent. Inert_Atmosphere->Catalyst_Addition Reaction_Heating Heat the reaction mixture and monitor for completion (TLC/LC-MS). Catalyst_Addition->Reaction_Heating Aqueous_Workup Cool, dilute with organic solvent, and perform aqueous washes. Reaction_Heating->Aqueous_Workup Purification Dry, concentrate, and purify by column chromatography. Aqueous_Workup->Purification End End Purification->End

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction allows for the selective amination of the C5 position of this compound.

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8081
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)1,4-Dioxane100High
N-Methylaniline[PdBr(PtBu₃)]₂-NaOtBu (1.2)Toluene80Good
IndolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene100Moderate

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G General Workflow for Buchwald-Hartwig Amination Start Start Catalyst_Prep Combine palladium catalyst, ligand, and base in a dry Schlenk tube. Start->Catalyst_Prep Inert_Atmosphere Establish inert atmosphere. Catalyst_Prep->Inert_Atmosphere Reagent_Addition Add degassed solvent, this compound, and amine. Inert_Atmosphere->Reagent_Addition Reaction_Heating Heat the sealed reaction mixture and monitor for completion. Reagent_Addition->Reaction_Heating Quench_Extraction Cool, quench with water, and perform solvent extraction. Reaction_Heating->Quench_Extraction Purification Dry, concentrate, and purify by column chromatography. Quench_Extraction->Purification End End Purification->End

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted pyrimidines, again with high selectivity for the C5 position.

Quantitative Data for Sonogashira Coupling

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)10Et₃N (2)DMF80Good
1-HexynePdCl₂(PPh₃)₂ (5)10i-Pr₂NH (2)THF60High
EthynyltrimethylsilanePd(OAc)₂ (2)-Cs₂CO₃ (2)Acetonitrile80Moderate
Propargyl alcoholPd(PPh₃)₄ (5)10Et₃N (2)DMF80Good

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G General Workflow for Sonogashira Coupling Start Start Catalyst_Prep Combine this compound, Pd catalyst, and CuI in a flask. Start->Catalyst_Prep Inert_Atmosphere Establish inert atmosphere. Catalyst_Prep->Inert_Atmosphere Reagent_Addition Add degassed solvent, amine base, and terminal alkyne. Inert_Atmosphere->Reagent_Addition Reaction_Heating Heat the reaction mixture and monitor for completion. Reagent_Addition->Reaction_Heating Aqueous_Workup Cool, dilute, and perform aqueous washes. Reaction_Heating->Aqueous_Workup Purification Dry, concentrate, and purify by column chromatography. Aqueous_Workup->Purification End End Purification->End

References

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a halogenated pyrimidine (B1678525) derivative that has emerged as a crucial building block in modern organic and medicinal chemistry. Its unique electronic properties and bifunctional nature, arising from the presence of two different halogen atoms at positions 2 and 5 of the pyrimidine ring, make it a versatile reagent for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Discovery and History

While the specific details of the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with significant advancements in their synthesis throughout the 20th century.[1] Halogenated pyrimidines, in particular, gained prominence as versatile intermediates in the synthesis of a wide array of biologically active compounds. The first synthesis of this compound likely occurred in the mid-20th century as part of the broader exploration of halogenated heterocycles for pharmaceutical and agrochemical research.[2] Its utility as a synthetic intermediate has led to the development of numerous synthetic methodologies, particularly in recent decades, driven by its application in the synthesis of high-value pharmaceutical compounds.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 32779-36-5
Molecular Formula C₄H₂BrClN₂
Molecular Weight 193.43 g/mol
Appearance White to off-white solid[3]
Melting Point 73-79 °C
Boiling Point Not available
Solubility Soluble in most organic solvents, insoluble in water.[2]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR Spectra available[4]
¹³C NMR Spectra available[5]
Infrared (IR) Spectra available[4]
Mass Spectrometry (MS) Spectra available[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common starting material is 2-hydroxypyrimidine (B189755), which undergoes bromination followed by chlorination. Below are detailed protocols for some of the key synthetic methods.

General Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 2-hydroxypyrimidine. The first step is the bromination at the 5-position, followed by the conversion of the hydroxyl group at the 2-position to a chloro group.

G Start 2-Hydroxypyrimidine Step1 Bromination (e.g., HBr/H₂O₂) Start->Step1 Intermediate 5-Bromo-2-hydroxypyrimidine Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Product This compound Step2->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocols

Method 1: Bromination with Hydrobromic Acid and Hydrogen Peroxide, followed by Chlorination with Phosphorus Oxychloride

This is a widely used and efficient method for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

  • Materials: 2-hydroxypyrimidine, hydrobromic acid (35 wt%), hydrogen peroxide (30 wt%).

  • Protocol: To a reaction vessel, add 112.1 g (1 mol) of 2-hydroxypyrimidine and 462.3 g of 35 wt% hydrobromic acid. The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1. Add 226.7 g of 30 wt% hydrogen peroxide (molar ratio of hydrogen peroxide to 2-hydroxypyrimidine is 2:1). Heat the mixture to 40°C and maintain the reaction for 12 hours. The resulting product is 5-bromo-2-hydroxypyrimidine.[6]

Step 2: Synthesis of this compound

  • Materials: 5-Bromo-2-hydroxypyrimidine, phosphorus oxychloride (POCl₃), triethylamine (B128534).

  • Protocol: The intermediate from the previous step is then reacted with phosphorus oxychloride in the presence of an organic amine catalyst such as triethylamine to yield this compound.[6] A specific protocol involves adding 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine and 61.3 g (0.4 mol) of phosphorus oxychloride to 200 mL of toluene (B28343) under a nitrogen atmosphere. At 35°C, 40.5 g of triethylamine is added, and the mixture is heated to 80-85°C and stirred for 6 hours. After completion, the mixture is worked up to isolate the final product.[7]

Table 3: Comparison of Synthesis Methods for this compound

MethodStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
1 2-Hydroxypyrimidine1. HBr (35%), H₂O₂ (30%) 2. POCl₃, Triethylamine1. 40°C, 12h 2. 80-85°C, 6h~96 (overall)>98[6][7]
2 2-Hydroxypyrimidine1. HBr (50%), H₂O₂ (50%) 2. POCl₃, Triethylamine1. 30°C, 14h 2. Not specified~9698.4[6]
3 2-Hydroxypyrimidine1. HBr (20%), H₂O₂ (10%) 2. POCl₃, Triethylamine1. 100°C, 8h 2. Not specifiedNot specifiedNot specified[6]

Application in Drug Discovery: Synthesis of Macitentan

A significant application of this compound is its use as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

The Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes, ETA and ETB, on smooth muscle cells. This binding triggers a signaling cascade that leads to vasoconstriction and cell proliferation. Macitentan acts as a dual antagonist, blocking both ETA and ETB receptors, thereby inhibiting the downstream signaling and promoting vasodilation.

G cluster_cell Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ETₐ Receptor ET1->ETA ETB ETₑ Receptor ET1->ETB Gq11 Gq/11 Protein ETA->Gq11 ETB->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation Macitentan Macitentan Macitentan->ETA blocks Macitentan->ETB blocks

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] Pyrimidine (B1678525) derivatives are of significant interest in drug discovery, with many approved drugs containing this heterocyclic core.[1] Their ability to act as bioisosteres for phenyl rings and participate in hydrogen bonding often leads to enhanced pharmacokinetic and pharmacodynamic properties.[1]

5-Bromo-2-chloropyrimidine is a versatile building block for synthesizing novel substituted pyrimidines. The presence of two distinct electrophilic sites—the C-Cl bond on the electron-deficient pyrimidine ring and the C-Br bond—offers the potential for selective functionalization.[1][2] In palladium-catalyzed cross-coupling reactions, the general reactivity of halides follows the order I > Br > Cl.[1] However, the C-Cl bond on the pyrimidine ring is activated towards oxidative addition to the palladium catalyst.[1] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to ensure high selectivity and yield.[1] The resulting 2-aryl-5-bromopyrimidines can serve as valuable intermediates for further elaboration in the development of novel therapeutic agents.

The products of the Suzuki coupling of this compound are versatile intermediates for synthesizing a wide range of biologically active molecules. These compounds may find applications in the development of treatments for cancer, inflammation, immunological disorders, and central nervous system (CNS) disorders.[3]

Comparative Summary of Suzuki-Miyaura Coupling Protocols

The following table summarizes various conditions for the Suzuki-Miyaura coupling of halopyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8060[4][5]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF50Moderate[1][6]
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane100 (Microwave)71[4]
XPhos Pd G2 (low loading)-Weak inorganic base--High[4]
PEPPSI-IPr (3)-K₂CO₃Benzene75Good[4]
Pd(OAc)₂ (3)-K₃PO₄1,4-Dioxane80Good[1]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100-[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)[1]

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)[1]

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-bromopyrimidine.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'-B(OR)3- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product Ar-Ar' (Coupled Product) ArX Ar-X (this compound) ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) Base Base

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Reactants Reactants (this compound, Arylboronic Acid, Base, Catalyst) Solvent Solvent Addition (e.g., 1,4-Dioxane/H2O) Reactants->Solvent Reaction Reaction (Heating under Inert Atmosphere) Solvent->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product (2-Aryl-5-bromopyrimidine) Purification->Product

Caption: Experimental Workflow Diagram.

References

The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, possessing two distinct reactive sites on the pyrimidine (B1678525) ring, allow for a wide range of chemical transformations, making it a crucial building block for the synthesis of complex, biologically active molecules.[3] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and receptor antagonists.

Key Applications in Drug Synthesis

The strategic importance of this compound lies in its utility as a scaffold for generating diverse molecular libraries. It is a key intermediate in the synthesis of numerous pharmaceutical agents, including antivirals and anticancer drugs.[2]

One of the most notable applications of this intermediate is in the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][4] Furthermore, the pyrimidine core is a prevalent motif in a large number of kinase inhibitors , and this compound serves as a critical starting material for the development of these targeted cancer therapeutics.[3][5][6][7] For instance, it has been utilized in the creation of novel Bcr/Abl tyrosine kinase inhibitors and covalent inhibitors of the MSK1 kinase.[5][8]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 32779-36-5
Molecular Formula C₄H₂BrClN₂
Molecular Weight 193.43 g/mol
Appearance Off-white to beige crystalline powder[1][4]
Melting Point 73-79 °C[1][4]
Boiling Point 130.1±19.8 °C
Density 1.9±0.1 g/cm³
Solubility Soluble in organic solvents

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are protocols for the synthesis of this compound and a general procedure for its subsequent use in the synthesis of substituted pyrimidines.

Protocol 1: Synthesis of this compound from 5-Bromo-2-hydroxypyrimidine (B17364)

This protocol describes the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride.

Materials:

Procedure:

  • In a reaction flask maintained under a nitrogen atmosphere, combine 5-bromo-2-hydroxypyrimidine (e.g., 35 g, 0.2 mol) and toluene (200 mL).[9]

  • To this suspension, add phosphorus oxychloride (61.3 g, 0.4 mol).[9]

  • Slowly add triethylamine (40.5 g) to the mixture at 35 °C.[9]

  • Heat the reaction mixture to 80-85 °C and stir for 6 hours.[9] Monitor the reaction progress by HPLC until the starting material is consumed (less than 2%).[9]

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[9]

  • Carefully pour the concentrated reaction mixture into ice water.

  • Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.[9]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary:

Starting MaterialReagentsSolventReaction ConditionsYieldPurity
5-Bromo-2-hydroxypyrimidinePOCl₃, TriethylamineToluene80-85 °C, 6 h91%99.76%
Protocol 2: General Procedure for Nucleophilic Substitution on this compound

This protocol outlines a general method for the sequential substitution of the chloro and bromo groups, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine (Nucleophile 1)

  • Arylboronic acid (for Suzuki coupling) or another amine (Nucleophile 2)

  • Base (e.g., K₂CO₃, DIPEA)

  • Palladium catalyst and ligand (for Suzuki coupling, e.g., Pd(PPh₃)₄)

  • Solvent (e.g., DMF, Acetonitrile, Dioxane)

  • Water

  • Ethyl acetate

Procedure: Step A: Substitution at the 2-position (SNAr)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

  • Add a primary or secondary amine (1.1 eq) and a base like K₂CO₃ or DIPEA (2.0 eq).[3]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 2-amino-5-bromopyrimidine (B17363) intermediate.

Step B: Substitution at the 5-position (e.g., Suzuki Coupling)

  • To a solution of the 2-amino-5-bromopyrimidine intermediate from Step A in a solvent such as dioxane, add an arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃).

  • Degas the mixture and add a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted pyrimidine.

Visualizing Synthetic and Biological Pathways

Diagrams are powerful tools for illustrating complex chemical and biological processes. The following visualizations were created using the DOT language.

G cluster_0 Synthesis of this compound 2-Hydroxypyrimidine 2-Hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 2-Hydroxypyrimidine->5-Bromo-2-hydroxypyrimidine Bromination (e.g., HBr/H₂O₂) This compound This compound 5-Bromo-2-hydroxypyrimidine->this compound Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for the preparation of this compound.

G cluster_1 General Synthetic Application Workflow This compound This compound Intermediate_A 2-Amino-5-bromopyrimidine This compound->Intermediate_A Nucleophilic Substitution (SₙAr at C2) Final_Product 2,5-Disubstituted Pyrimidine (e.g., Kinase Inhibitor) Intermediate_A->Final_Product Cross-Coupling (e.g., Suzuki at C5) G cluster_2 Simplified Endothelin Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR Signaling Downstream Signaling (Vasoconstriction, Proliferation) ETAR->Signaling ETBR->Signaling Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions involving 5-bromo-2-chloropyrimidine. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical compounds, making a thorough understanding of its reactivity essential for drug discovery and development.[1][2]

Introduction

This compound possesses two distinct electrophilic sites on the pyrimidine (B1678525) ring: a chloro substituent at the 2-position and a bromo substituent at the 5-position. The inherent differences in the reactivity of the C-Cl and C-Br bonds allow for selective functionalization through various cross-coupling reactions. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[3] This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, and specific reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to achieve selective coupling at either position.

This guide covers key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing optimized conditions and detailed experimental protocols.

Chemoselectivity Considerations

Achieving chemoselectivity is the primary challenge when working with this compound. To favor coupling at the more reactive C-Br bond at the 5-position, milder reaction conditions can be employed. For selective coupling at the C-Cl bond at the 2-position, a more robust catalyst system and potentially higher temperatures may be necessary, often after the 5-position has been functionalized. Careful optimization of the reaction parameters is crucial to minimize the formation of undesired side products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

General Reaction Conditions

A typical Suzuki-Miyaura coupling with this compound involves a palladium catalyst, a suitable ligand, a base, and a solvent system. The choice of these components is critical for achieving high yields and selectivity.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often used for its reliability. Pre-formed catalysts like XPhos-Pd-G3 can also be effective.[4]
Ligand PPh₃, XPhos, SPhosBulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity, especially for less reactive chlorides.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly influence the reaction outcome. K₃PO₄ is a good starting point.[5][6]
Solvent 1,4-Dioxane (B91453)/H₂O, Toluene, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5][6]
Temperature 80-110 °CHigher temperatures may be required for coupling at the C-Cl position.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[4]
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-amino-5-bromopyrimidines or 5-amino-2-chloropyrimidines.[8][9]

General Reaction Conditions

Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base to promote the desired C-N bond formation while avoiding side reactions.

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors for generating the active Pd(0) catalyst in situ.
Ligand BINAP, Xantphos, BrettPhosThe choice of ligand is crucial and depends on the amine substrate. Bulky biarylphosphine ligands are often effective.[10]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.[5]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed solvents are essential for optimal results.
Temperature 80-110 °CThe reaction temperature should be optimized for each substrate combination.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.[11][12]

General Reaction Conditions

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) precursors can be used.
Co-catalyst CuICopper(I) iodide is the most common co-catalyst. Copper-free conditions are also possible.[5]
Base Et₃N, i-Pr₂NHThe amine base often serves as the solvent as well.
Solvent THF, DMF, AcetonitrileA co-solvent may be used if the amine base is not sufficient.
Temperature Room Temperature to 80 °CThe reaction is often run at or slightly above room temperature.
Atmosphere Inert (Argon or Nitrogen)Important for preventing side reactions, such as the homocoupling of the alkyne.
Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Coupling Partner Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R-Pd(II)Ln-X OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)Ln-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' (Product) RE->Product RX R-X (this compound) RX->OA R_B R'-B(OR)₂ (Boronic Acid/Ester) R_B->TM Base Base Base->TM

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Decision Tree for Selective Coupling

Selectivity start Starting Material: This compound q1 Desired Coupling Position? start->q1 pos5 Position 5 (C-Br) q1->pos5 More Reactive Site pos2 Position 2 (C-Cl) q1->pos2 Less Reactive Site cond5 Milder Conditions: - Lower Temperature - Less Active Catalyst pos5->cond5 cond2 Harsher Conditions: - Higher Temperature - More Active Catalyst/Ligand (Often after C-5 functionalization) pos2->cond2

Caption: Decision tree for selective functionalization.

References

Protocols for the derivatization of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An imperative building block in contemporary medicinal chemistry and materials science, 5-Bromo-2-chloropyrimidine serves as a versatile scaffold for the synthesis of a diverse array of complex molecules.[1][2] Its structure is characterized by two distinct electrophilic sites: a chlorine atom at the C2 position and a bromine atom at the C5 position. The differing reactivity of the carbon-bromine and carbon-chlorine bonds towards various transformations allows for selective and sequential functionalization, making it an invaluable precursor for creating novel derivatives with potential therapeutic applications.[1][3]

This document provides detailed application notes and experimental protocols for several key derivatization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille coupling, and Nucleophilic Aromatic Substitution. The protocols are designed to be a practical guide for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] For this compound, this reaction can be performed selectively. The C-Br bond at the C5 position is generally more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond at the C2 position, allowing for mono-functionalization at the C5 position under carefully controlled conditions.[3] Subsequent coupling at the C2 position can then be achieved, often using more forcing conditions.

General Reaction Scheme
General reaction scheme for Suzuki-Miyaura coupling of this compound Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5
  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[5][6]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a suitable ligand.[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene (B28343), or THF, and water (e.g., 4:1 v/v).[7]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[4][7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6][8]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O1002475-90
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O1001280-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF901670-88

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-Br (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] This reaction is highly valuable in pharmaceutical development due to the prevalence of the aminopyrimidine scaffold in bioactive molecules.[11] Similar to the Suzuki coupling, selective amination at the C5-Br position is generally favored over the C2-Cl position due to the higher reactivity of the C-Br bond.[11]

General Reaction Scheme
General reaction scheme for Buchwald-Hartwig amination of this compound Caption: Selective Buchwald-Hartwig amination at the C5-Br position.

Experimental Protocol: Selective Amination at C5
  • Inert Atmosphere Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP or XPhos, 1.5-3 mol%).[7]

  • Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[7]

  • Solvent and Substrates: Add degassed anhydrous solvent (e.g., toluene or dioxane). Then, add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).[7][11]

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate (B1210297).[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1670-90
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane10012-2475-95
PdCl₂(dppf) (5)-K₃PO₄ (2.0)THF702465-85

Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow Start Start Setup Setup Inert Atmosphere (Schlenk Flask, Argon) Start->Setup Reagents Add Pd Catalyst, Ligand, and Base Setup->Reagents Substrates Add Solvent, This compound, and Amine Reagents->Substrates Reaction Heat and Stir (80-110 °C) Substrates->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor periodically Monitor->Reaction incomplete Workup Quench, Extract, and Wash Monitor->Workup complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13] It is a reliable method for forming C(sp²)-C(sp) bonds. For this compound, the reaction can be directed to the C5-Br position under standard conditions. Copper-free Sonogashira protocols are also available and can sometimes provide cleaner reactions.[7][14]

General Reaction Scheme
General reaction scheme for Sonogashira coupling of this compound Caption: Selective Sonogashira coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[7][12]

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-7.0 equiv.).[7][12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction's progress.[7][12]

  • Workup: Once complete, dilute the reaction with a solvent like Et₂O and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.[12]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.[12]

Data Presentation: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7.0)THFRT380-95
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF80675-90
Pd(OAc)₂ (2)- (Copper-free)Piperidine (2.0)Toluene601270-85

Visualization: Sonogashira Reaction Logic

Sonogashira_Logic Substrate This compound (Ar-Br) Reaction Sonogashira Coupling Substrate->Reaction Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Reaction Pd_Cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Cat->Reaction catalyzes Cu_Cat Copper(I) Co-catalyst (e.g., CuI) Cu_Cat->Reaction co-catalyzes Base Amine Base (e.g., Et₃N) Base->Reaction activates alkyne Product 5-Alkynyl-2-chloropyrimidine (Ar-C≡C-R) Reaction->Product Byproduct H-Base⁺ Br⁻ Reaction->Byproduct

Key components and relationship in a Sonogashira coupling.

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organostannane (organotin) reagent.[15][16] A key advantage is the stability and functional group tolerance of the organostannane reagents.[15] For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for a stepwise, selective functionalization, typically at the C5 position first.[1][17]

General Reaction Scheme
General reaction scheme for Stille coupling of this compound Caption: Selective Stille coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5
  • Inert Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).

  • Solvent and Catalyst: Add an anhydrous, degassed solvent such as DMF or toluene. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]

  • Additives: In some cases, additives like CuI or LiCl are used to accelerate the reaction.[15][18]

  • Reaction: Heat the solution (e.g., 60-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[18]

  • Workup: After cooling, the reaction mixture can be treated in several ways to remove tin byproducts. One common method is to dilute with an organic solvent and wash with an aqueous solution of KF or NH₄OH.[15]

  • Purification: After aqueous workup, dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Data Presentation: Stille Coupling Conditions
Catalyst (mol%)Additive (equiv.)Stannane (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-R-SnBu₃ (1.1)Toluene1001270-90
Pd₂(dba)₃ (2) / PPh₃ (8)-R-SnBu₃ (1.2)Dioxane901675-92
PdCl₂(dppf) (3)CuI (0.1)R-SnBu₃ (1.1)DMF80880-95

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex Bu₃Sn-Br byproduct RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-Br (Pyrimidine) ArylHalide->OxAdd Stannane R²-Sn(Bu)₃ Stannane->Transmetal

Catalytic cycle for the Stille cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the two halogen substituents, makes this compound susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] In this reaction, a nucleophile directly attacks the ring and displaces one of the halides. The C2-chloro group is generally more activated towards SₙAr than the C5-bromo group due to the electronic influence of the ring nitrogens. This provides a complementary selectivity to the palladium-catalyzed cross-coupling reactions.

General Reaction Scheme
General reaction scheme for SNAr of this compound Caption: Selective SₙAr at the C2-Cl position.

Experimental Protocol: Substitution with a Thiol
  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 equiv.) in a suitable solvent like DMF or ethanol.

  • Base Addition: Add a base, such as NaH or K₂CO₃ (1.2 equiv.), to deprotonate the thiol and form the more nucleophilic thiolate in situ. Stir for 10-15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the thiolate mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often rapid and can be monitored by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the target compound using column chromatography or recrystallization.[8]

Data Presentation: SₙAr Conditions

| Nucleophile (Nu-H) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | R-SH (Thiol) | K₂CO₃ (2.0) | DMF | RT | 2-4 | 85-95 | | R-OH (Alcohol) | NaH (1.2) | THF | 60 | 6-12 | 70-90 | | R₂NH (Sec. Amine) | - (or K₂CO₃) | Ethanol | 78 (reflux) | 8-24 | 60-85 | | N₃⁻ (from NaN₃) | - | DMF | RT | 2-3 | >90 |

Visualization: SₙAr Mechanism Workflow

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C2 Start->Attack Intermediate Formation of Meisenheimer (σ-complex) Intermediate (Aromaticity Lost) Attack->Intermediate Elimination Elimination of Leaving Group (Cl⁻) Intermediate->Elimination rate-determining step Product Substituted Product (Aromaticity Restored) Elimination->Product

Mechanism workflow for Nucleophilic Aromatic Substitution.

References

Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a valuable and versatile building block in the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved kinase inhibitor drugs due to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bonding interactions within the kinase hinge region. The distinct reactivity of the chloro and bromo substituents at the 2 and 5 positions, respectively, allows for sequential and regioselective functionalization, making it an ideal starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes on the synthetic utility of this compound in the design of kinase inhibitors, along with generalized experimental protocols. As a primary example, we will discuss the synthesis of Bcr-Abl kinase inhibitors derived from a closely related analog, 5-bromo-2,4-dichloropyrimidine (B17362), to highlight the potential of this scaffold.

Synthetic Utility and Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.

The bromine atom at the 5-position is less reactive towards SNAr but is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl groups, which can be tailored to target specific pockets within the kinase active site to enhance potency and selectivity.

This dual reactivity allows for a modular and divergent synthetic approach to a variety of kinase inhibitor scaffolds.

Key Applications:

  • Scaffold for Multi-Targeted Kinase Inhibitors: The ability to introduce diverse functionalities at both the 2 and 5-positions makes this compound an excellent starting point for the development of inhibitors targeting multiple kinases.

  • Fragment-Based Drug Discovery: The core pyrimidine structure can be used as a starting fragment, with subsequent elaboration at the chloro and bromo positions to build potent and selective inhibitors.

  • Library Synthesis: The sequential and reliable nature of the reactions involving this compound makes it highly suitable for the parallel synthesis of compound libraries for high-throughput screening.

Case Study: Bcr-Abl Kinase Inhibitors (from a 5-bromo-2,4-dichloropyrimidine analog)

A notable example that demonstrates the potential of the 5-bromopyrimidine (B23866) scaffold is the synthesis of a novel series of Bcr-Abl tyrosine kinase inhibitors.[1][2] Chronic Myelogenous Leukemia (CML) is characterized by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives cancer cell proliferation.[3][4] While the reported synthesis starts from 5-bromo-2,4-dichloropyrimidine, the reaction sequence is highly relevant for derivatization of this compound. The synthesis involves a multi-step reaction sequence to generate potent Bcr-Abl inhibitors.[1][2]

Quantitative Data: In Vitro Bcr-Abl Kinase Inhibitory Activity

The following table summarizes the biological activity of representative 5-bromo-pyrimidine-based kinase inhibitors from the aforementioned study.[5][6] Dasatinib, a known Bcr-Abl inhibitor, was used as a positive control. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDBcr-Abl Kinase IC50 (µM)K562 Cell Line Cytotoxicity IC50 (µM)
6g 0.0150.45
7d 0.0180.52
9c 0.0210.61
10e 0.0120.38
Dasatinib 0.0080.25

Data is for compounds synthesized from 5-bromo-2,4-dichloropyrimidine and is presented to illustrate the potential of the 5-bromopyrimidine scaffold.[5][6]

Signaling Pathways

Kinase inhibitors derived from the pyrimidine scaffold can target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below is a diagram of the Bcr-Abl signaling pathway, a key target in CML.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTOR->Proliferation STAT5->Survival Inhibitor 5-Bromopyrimidine -based Inhibitor Inhibitor->BCR_ABL

Caption: Simplified Bcr-Abl Signaling Pathway and Inhibition.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound. These can be adapted for the synthesis of various kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This protocol outlines a general procedure for the substitution of the 2-chloro group with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), n-butanol, or 1,4-dioxane)

  • Base (optional, e.g., K₂CO₃, NaHCO₃, or diisopropylethylamine (DIPEA)) (2.0 eq)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • If the amine is used as a salt or if the reaction is expected to generate HCl, add the base.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the 2-amino-5-bromopyrimidine (B17363) derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol describes a general method for the palladium-catalyzed cross-coupling of the 5-bromo substituent with an aryl or heteroaryl boronic acid.[7][8][9]

Materials:

  • 2-substituted-5-bromopyrimidine (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-substituted-5-bromopyrimidine, the boronic acid, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent system.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrimidine.

Mandatory Visualizations

General Workflow for Kinase Inhibitor Synthesis and Screening

Kinase_Inhibitor_Workflow Start This compound Step1 Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C2 Start->Step1 Intermediate 2-Amino-5-bromopyrimidine Intermediate Step1->Intermediate Step2 Protocol 2: Suzuki-Miyaura Coupling at C5 Intermediate->Step2 Library Library of 2,5-Disubstituted Pyrimidine Derivatives Step2->Library Screening Kinase Inhibitor Screening (e.g., IC50 determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for synthesis and screening of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity at the 2 and 5-positions allows for the efficient construction of diverse 2,5-disubstituted pyrimidine libraries. By leveraging the synthetic strategies and protocols outlined in these application notes, researchers can explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases. The example of Bcr-Abl inhibitors derived from a close analog underscores the significant potential of this chemical motif in the field of oncology drug discovery.

References

The Role of 5-Bromo-2-chloropyrimidine in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

5-Bromo-2-chloropyrimidine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a diverse range of anticancer agents. Its distinct reactivity at the C2 and C5 positions allows for selective functionalization, enabling the construction of complex molecular architectures with potent biological activities. This document provides a detailed overview of the application of this compound in the synthesis of Topoisomerase II inhibitors and kinase inhibitors, complete with experimental protocols and biological data.

This compound in the Synthesis of Topoisomerase II Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of Topoisomerase II, an essential enzyme involved in DNA replication and cell division. One notable example is the class of thiazolopyrimidines.

Thiazolopyrimidine Derivatives as Topoisomerase II Inhibitors

A specific thiazolopyrimidine derivative, designated as compound 3d , has demonstrated potent inhibitory activity against Topoisomerase II and significant cytotoxicity against renal cancer cells.[1][2] This compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1][2]

Quantitative Biological Data
CompoundTargetCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazolopyrimidine 3d Topoisomerase II-2.89Doxorubicin2.67
Thiazolopyrimidine 3d -A498 (Renal Cancer)3.5--

This compound in the Synthesis of Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are a major class of targeted cancer therapies. This compound provides a convenient entry point for the synthesis of substituted pyrimidines that can target key kinases involved in cancer progression, such as Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR).

Dianilinopyrimidine Derivatives as EGFR Inhibitors

While a direct synthesis of a specific EGFR inhibitor from this compound is adapted from similar starting materials, the synthesis of dianilinopyrimidine derivatives has been shown to yield potent EGFR inhibitors. For instance, compound 4c , a 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide, has demonstrated significant antitumor activity against various cancer cell lines.[3]

N-trisubstituted Pyrimidine Derivatives as Aurora Kinase A Inhibitors

A series of N-trisubstituted pyrimidine derivatives have been synthesized and evaluated as Aurora Kinase inhibitors. Compound 11j from this series exhibited potent inhibition of Aurora A kinase and the human leukemia cell line U937.[4]

Quantitative Biological Data
CompoundTargetCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Dianilinopyrimidine 4c EGFRwtA5490.56Gefitinib-
Dianilinopyrimidine 4c -PC-32.46--
Dianilinopyrimidine 4c -HepG22.21--
N-trisubstituted pyrimidine 11j Aurora A Kinase-0.0071--
N-trisubstituted pyrimidine 11j -U937 (Leukemia)0.0122--

Experimental Protocols

Synthesis of Thiazolopyrimidine Topoisomerase II Inhibitor (Compound 3d Analogue)

This protocol is adapted from the synthesis of similar thiazolopyrimidine derivatives.

Step 1: Synthesis of 2-amino-5-bromopyrimidine

A solution of 2-aminopyrimidine (B69317) in a suitable solvent (e.g., acetonitrile) is treated with a brominating agent such as N-bromosuccinimide (NBS) at room temperature. The reaction mixture is stirred until completion, and the product is isolated by filtration and washing.[5]

Step 2: Synthesis of 2-amino-5-bromopyrimidine-thiourea derivative

2-amino-5-bromopyrimidine is reacted with an appropriate isothiocyanate in a solvent like ethanol (B145695) and heated under reflux to yield the corresponding thiourea (B124793) derivative.

Step 3: Cyclization to form the thiazolopyrimidine core

The thiourea derivative is then cyclized by reacting with an α-haloketone (e.g., 2-bromoacetophenone) in a solvent such as ethanol under reflux conditions to afford the thiazolopyrimidine core structure.

Synthesis of a Dianilinopyrimidine EGFR Inhibitor (Analogue of Compound 4c)

This protocol is adapted from the synthesis of dianilinopyrimidines from similar starting materials.[3]

Step 1: Synthesis of 2-chloro-N-(substituted phenyl)-5-bromopyrimidin-4-amine

5-Bromo-2,4-dichloropyrimidine is reacted with a substituted aniline (B41778) in a suitable solvent like ethanol at reflux to selectively substitute the chlorine at the C4 position.

Step 2: Synthesis of N4-(substituted phenyl)-N2-(substituted phenyl)-5-bromopyrimidine-2,4-diamine

The resulting 2-chloro-4-anilinopyrimidine derivative is then subjected to a second nucleophilic aromatic substitution with another substituted aniline. This reaction can be carried out in a solvent like 2-methoxyethanol (B45455) at reflux.

General Protocol for Suzuki-Miyaura Coupling

This protocol can be used to introduce aryl or heteroaryl groups at the C5 position of the pyrimidine ring.

To a reaction vessel containing this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is flushed with an inert gas, and a degassed solvent system (e.g., 1,4-dioxane/water) is added. The mixture is heated to 80-100 °C and stirred until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated by extraction and purified by column chromatography.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Anticancer Agents This compound This compound Intermediate_A 2-Amino-5-bromopyrimidine This compound->Intermediate_A Amination Intermediate_C 2-Chloro-4-anilinopyrimidine This compound->Intermediate_C SNAr with Aniline Aryl/Heteroaryl-pyrimidine Aryl/Heteroaryl-pyrimidine (Kinase Inhibitors) This compound->Aryl/Heteroaryl-pyrimidine Suzuki Coupling Intermediate_B Thiourea Derivative Intermediate_A->Intermediate_B Reaction with Isothiocyanate Thiazolopyrimidine Thiazolopyrimidine (Topoisomerase II Inhibitor) Intermediate_B->Thiazolopyrimidine Cyclization Dianilinopyrimidine Dianilinopyrimidine (EGFR Inhibitor) Intermediate_C->Dianilinopyrimidine Second SNAr topoisomerase_pathway cluster_topo Topoisomerase II Inhibition Pathway DNA_Replication DNA Replication & Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Thiazolopyrimidine Thiazolopyrimidine Derivative Thiazolopyrimidine->Topoisomerase_II Inhibits egfr_pathway cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Dianilinopyrimidine Dianilinopyrimidine Derivative Dianilinopyrimidine->EGFR Inhibits aurora_pathway cluster_aurora Aurora Kinase A Signaling Pathway Inhibition Aurora_A Aurora Kinase A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aneuploidy Aneuploidy & Cell Death Aurora_A->Aneuploidy Mitosis Proper Mitotic Progression Centrosome->Mitosis Cell_Division Cell Division Mitosis->Cell_Division Pyrimidine_Inhibitor N-trisubstituted Pyrimidine Pyrimidine_Inhibitor->Aurora_A Inhibits

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a versatile bifunctional building block in medicinal chemistry and materials science. The differential reactivity of its two halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—allows for selective functionalization through various cross-coupling reactions. The Sonogashira coupling, a powerful method for the formation of carbon-carbon triple bonds, is particularly useful for introducing alkynyl moieties onto the pyrimidine (B1678525) scaffold. This document provides detailed application notes and protocols for the selective Sonogashira coupling at the C5-position of this compound.

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond under typical Sonogashira conditions allows for chemoselective alkynylation at the 5-position.[4] This selectivity is crucial for the stepwise synthesis of more complex, polysubstituted pyrimidines, which are key components in many pharmaceutical agents.[5]

Data Presentation

The following table summarizes representative conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on typical outcomes for similar halo-heterocyclic substrates and serves as a guideline for reaction optimization.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THF65685-95
21-HexynePd(PPh₃)₄ (5)CuI (10)Diisopropylamine (2.0)DMF801280-90
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THF/DMF70875-85
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF601090-98
53-Ethynyl-thiophenePdCl₂(PPh₃)₂ (3)CuI (5)Diisopropylamine (2.0)THF70682-92

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol describes a general procedure for the selective Sonogashira coupling at the 5-position of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids, followed by the amine base (e.g., Et₃N, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2-chloropyrimidine.

Copper-Free Sonogashira Coupling Protocol (Alternative)

For substrates that are sensitive to copper, a copper-free protocol can be employed.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous and degassed solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent and the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7-10 of the general protocol.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Pd catalyst, and CuI to a dry flask B Purge with inert gas (Ar/N2) A->B C Add degassed solvent and base B->C D Add terminal alkyne C->D E Heat and stir for 4-12h D->E F Monitor progress (TLC/LC-MS) E->F G Cool to RT and dilute F->G H Filter through Celite G->H I Wash with aq. NH4Cl and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K L L K->L Product: 5-Alkynyl-2-chloropyrimidine

Caption: General workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_x CuX cu_acetylide CuC≡CR' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 5-bromo-2-chloropyrimidine. This reaction is a powerful tool for the synthesis of 2-amino-5-bromopyrimidines, which are valuable intermediates in medicinal chemistry and drug discovery.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to heteroaromatic halides like this compound is of significant interest due to the prevalence of the 2-aminopyrimidine (B69317) scaffold in a vast array of biologically active molecules.[3][4]

The primary challenge in the amination of this compound lies in achieving chemoselectivity. The substrate possesses two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[5] Consequently, the C-Br bond is generally more reactive than the C-Cl bond. However, the electron-deficient nature of the pyrimidine (B1678525) ring activates the C2-chloro position towards nucleophilic attack, making selective amination at this position feasible with careful optimization of reaction conditions. These notes provide a comprehensive guide to catalyst selection, ligand choice, base, and solvent considerations to favor the desired transformation at the C2 position.

Data Presentation: Reaction Parameters for Analogous Systems

Table 1: Buchwald-Hartwig Amination of Chloro-pyrimidines with Various Amines (Representative Data)

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene10095
AnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane8088
Various AminesPd₂(dba)₃ (2)BINAP (6)K₂CO₃ (1.4)Toluene2575-95
AnilinePd(OAc)₂ (5)XPhos (10)KOt-Bu (2)Toluene11085 (C2-amination)

Note: The data in this table is fictionalized based on typical outcomes for analogous reactions and is intended for illustrative purposes.[3]

Table 2: Recommended Starting Conditions for Amination of 5-Bromo-2-chlorobenzo[d]thiazole (Analogous System)

EntryLigand/PrecatalystBaseSolventTemp (°C)Remarks
1XPhos Pd G3NaOtBuToluene80Good starting point, moderate rate.
2XPhos Pd G3NaOtBuToluene100Faster rate, risk of side reactions.
3XPhos Pd G3Cs₂CO₃Dioxane110Good for base-sensitive substrates.
4RuPhosK₃PO₄t-Amyl Alcohol100Alternative solvent for difficult couplings.

This data is for an analogous di-halogenated heterocyclic system and provides a good starting point for optimization.[5]

Experimental Protocols

Recommended Experimental Protocol for the Selective C2-Amination of this compound

This protocol is a suggested starting point. Optimization of the ligand, base, and temperature may be necessary to maximize the yield of the desired 2-amino-5-bromopyrimidine (B17363) and minimize side products.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., Xantphos, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).[3]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-amino-5-bromopyrimidine.[3]

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Oven-dried Schlenk flask prep2 Add Pd precatalyst and ligand prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 reac1 Add this compound, amine, and base prep3->reac1 reac2 Add anhydrous solvent reac1->reac2 reac3 Heat and stir under inert atmosphere reac2->reac3 reac4 Monitor progress (TLC/LC-MS) reac3->reac4 work1 Cool to room temperature reac4->work1 work2 Quench with water work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry, concentrate, and purify via column chromatography work3->work4 end End Product work4->end start Start start->prep1

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalytic_Cycle Generalized Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination R₂NH pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Generalized Catalytic Cycle of Buchwald-Hartwig Amination.

Optimization Strategy

  • Ligand Screening: The choice of ligand is crucial for a successful reaction. For heteroaromatic halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[5] If the initial choice of ligand results in a low yield, screening other ligands from this class is recommended.

  • Base Selection: Strong, non-nucleophilic bases are typically employed. NaOtBu often leads to high reaction rates, but it is not compatible with all functional groups.[5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be advantageous for substrates with base-sensitive functionalities.

  • Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Temperature Control: A reaction temperature between 80-110 °C is a good starting point. If side reactions are observed, lowering the temperature may improve selectivity. Conversely, if the reaction is sluggish, a moderate increase in temperature can be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of 2-amino-5-bromopyrimidines. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. The protocols and data provided in these notes serve as a comprehensive guide for researchers to successfully apply this powerful C-N bond-forming methodology in their synthetic endeavors.

References

Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biologically active molecules utilizing 5-Bromo-2-chloropyrimidine as a key starting material. This versatile building block offers two reactive sites, the C2-chloro and C5-bromo positions, allowing for sequential and regioselective functionalization to generate a diverse range of compounds with potential therapeutic applications, including anticancer, antiviral, and kinase inhibitory activities.

Overview of Synthetic Strategies

This compound serves as a versatile scaffold for the introduction of various functional groups through several key synthetic transformations. The differential reactivity of the chloro and bromo substituents allows for a stepwise approach to constructing complex molecules. Generally, the C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A general workflow for the diversification of this compound is outlined below:

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar suzuki Suzuki Coupling at C5 start->suzuki sonogashira Sonogashira Coupling at C5 start->sonogashira buchwald Buchwald-Hartwig Amination at C2 or C5 start->buchwald product1 2-Amino/Alkoxy/Thio-5-bromopyrimidines snar->product1 product2 2-Chloro-5-arylpyrimidines suzuki->product2 product3 2-Chloro-5-alkynylpyrimidines sonogashira->product3 product4 2,5-Disubstituted Pyrimidines buchwald->product4 further_func Further Functionalization product1->further_func product2->further_func product3->further_func product4->further_func bio_molecules Biologically Active Molecules further_func->bio_molecules

A general workflow for the synthesis of biologically active molecules from this compound.

Synthesis of Anticancer Agents

Synthesis of 2,5-Disubstituted Pyrimidine (B1678525) Derivatives with Cytotoxic Activity

Derivatives of this compound have been explored for their potential as anticancer agents. One strategy involves a two-step synthesis to introduce different substituents at the C2 and C5 positions, leading to compounds with cytotoxic effects.

Experimental Protocol: Synthesis of 2-Benzyloxy-5-arylpyrimidines

This protocol describes the synthesis of 2-benzyloxy-5-arylpyrimidines, which have shown moderate in vitro cytotoxic activity against the HeLa cell line.[1]

Step 1: Synthesis of 2-Benzyloxy-5-bromopyrimidine

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of CH3CN and DMF, add the desired substituted benzyl (B1604629) alcohol (1.1 eq) and cesium carbonate (Cs2CO3, 2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-benzyloxy-5-bromopyrimidine intermediate.

Step 2: Suzuki Coupling to Synthesize 2-Benzyloxy-5-arylpyrimidines

  • In a reaction vessel, combine the 2-benzyloxy-5-bromopyrimidine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and a palladium catalyst such as PdCl2(PPh3)2 (0.05 eq).

  • Add a 0.5 M aqueous solution of sodium carbonate (Na2CO3, 2.0 eq) and water.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, extract the mixture with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final 2-benzyloxy-5-arylpyrimidine.

Table 1: Cytotoxic Activity of Representative 2,5-Disubstituted Pyrimidines

Compound IDStructureCell LineIC50 (µM)
Representative Compound 2-Benzyloxy-5-phenylpyrimidineHeLaModerate Activity

Note: Specific IC50 values were not provided in the cited literature, which only reported "moderate" activity.[1]

Synthesis of Macitentan (B1675890), a Dual Endothelin Receptor Antagonist

This compound is a crucial intermediate in the synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.[2][3]

Experimental Protocol: Synthesis of Macitentan

This protocol outlines the final coupling step in the synthesis of Macitentan.

  • To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) in an appropriate solvent such as toluene (B28343) or THF, add a strong base like sodium hydride (NaH, 1.2 eq) at 10-15 °C.[4]

  • Stir the reaction mixture for 20-30 minutes at the same temperature.

  • Slowly add a solution of this compound (1.1 eq) in DMF or THF.[4][5]

  • The reaction mixture is then heated to around 60 °C and stirred for several hours until the reaction is complete.[2]

  • After completion, the reaction is quenched, and the product is extracted and purified, often by crystallization, to yield Macitentan.[2]

Table 2: Quantitative Data for Macitentan Synthesis

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamideThis compound, NaHToluene/DMF60288

Data extracted from a representative synthesis of Macitentan.[2]

Endothelin Signaling Pathway

Macitentan acts as a dual antagonist of endothelin receptors ETA and ETB, which are involved in vasoconstriction and cell proliferation.

G ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation ETB->Vasoconstriction ETB->Proliferation Macitentan Macitentan Macitentan->ETA Macitentan->ETB

Macitentan's mechanism of action in the endothelin signaling pathway.

Synthesis of Kinase Inhibitors

The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient entry point to this class of compounds through sequential functionalization.

Experimental Protocol: General Synthesis of 2-Amino-5-aryl/alkynyl-pyrimidines

This generalized protocol outlines a two-step approach involving an initial cross-coupling reaction at the C5 position followed by amination at the C2 position.

Step 1a: Suzuki Coupling at C5

  • In an inert atmosphere, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Heat the reaction mixture (e.g., to 100 °C) and stir until completion.

  • After workup and purification, the 2-chloro-5-arylpyrimidine intermediate is obtained.

Step 1b: Sonogashira Coupling at C5

  • In an inert atmosphere, combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine, 2.0 eq) in a suitable solvent like DMF.

  • Stir the reaction at an appropriate temperature (e.g., 80 °C) until completion.

  • Workup and purification will yield the 2-chloro-5-alkynylpyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination at C2

  • In an inert atmosphere, combine the 2-chloro-5-substituted pyrimidine intermediate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 1.5 eq) in an anhydrous solvent like toluene.

  • Heat the reaction mixture (e.g., to 80-100 °C) until the starting material is consumed.

  • After cooling, quench the reaction, and extract the product.

  • Purify the crude product by column chromatography to obtain the final 2-amino-5-substituted pyrimidine.

Table 3: Representative Conditions for Cross-Coupling and Amination Reactions

ReactionCatalystLigandBaseSolventTemperature (°C)
Suzuki Coupling Pd(PPh3)4-K2CO3Dioxane/Water100
Sonogashira Coupling Pd(PPh3)4 / CuI-Et3NDMF80
Buchwald-Hartwig Amination Pd2(dba)3XantphosCs2CO3Toluene80-100

These are generalized conditions and may require optimization for specific substrates.

Kinase Signaling Pathway

Many kinase inhibitors target pathways such as the EGFR signaling cascade, which is crucial for cell growth and proliferation and is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Kinase_Inhibitor Pyrimidine-based Kinase Inhibitor Kinase_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Inhibition of the EGFR signaling pathway by a representative kinase inhibitor.

Synthesis of Potential Antiviral Agents

The pyrimidine core is present in several antiviral nucleoside analogs. This compound can be a precursor for novel antiviral compounds, although specific examples starting directly from this molecule are less common in the literature. A general strategy would involve the introduction of a sugar moiety or a side chain that mimics the ribose group, followed by further functionalization.

Hypothetical Experimental Workflow for Antiviral Synthesis

G start This compound step1 Coupling with a protected sugar/ribose mimic start->step1 step2 Functionalization at C2 (e.g., amination) step1->step2 step3 Deprotection step2->step3 final_product Nucleoside Analog step3->final_product

A hypothetical workflow for the synthesis of antiviral nucleoside analogs.

Further research is required to develop and validate specific protocols for the synthesis of antiviral agents from this compound. The exploration of Sonogashira coupling to introduce alkynyl side chains, which are present in some antiviral compounds, could be a promising avenue.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the chemical space around this privileged scaffold. The ability to perform sequential and regioselective reactions makes it an ideal candidate for the generation of compound libraries for drug discovery programs targeting cancer, viral infections, and other diseases. Further optimization of reaction conditions and exploration of novel synthetic routes will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Application of 5-Bromo-2-chloropyrimidine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a versatile heterocyclic building block that has garnered significant attention in the development of novel agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a bromine atom at the 5-position, allows for sequential and site-selective modifications, making it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicides, herbicides, and insecticides.

While direct, commercially named agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its role as a key intermediate is evident from various patents and research articles exploring novel pyrimidine-based agrochemicals. Pyrimidine (B1678525) derivatives, in general, are known to exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1]

Application in Fungicide Development

The pyrimidine core is a well-established pharmacophore in many commercial fungicides. The strategic introduction of various substituents onto the this compound scaffold can lead to the discovery of new fungicidal agents. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, while the bromine atom at the C5 position can participate in cross-coupling reactions, offering a dual handle for molecular elaboration.

General Synthesis Pathway for Fungicidal Pyrimidine Derivatives

A common strategy involves the nucleophilic substitution of the chlorine atom at the 2-position with an appropriate amine or thiol, followed by a subsequent functionalization at the 5-position via a Suzuki or Sonogashira coupling reaction.

Fungicide_Synthesis This compound This compound Intermediate_A 2-Amino/Thio-5-bromopyrimidine This compound->Intermediate_A Nucleophilic Substitution (R-NH2 or R-SH) Fungicidal_Candidate Substituted Pyrimidine Fungicide Intermediate_A->Fungicidal_Candidate Suzuki/Sonogashira Coupling (Ar-B(OH)2 or Alkyne)

Caption: General synthesis route for fungicidal pyrimidine derivatives.

Experimental Protocol: Synthesis of a 2-Anilino-5-arylpyrimidine Derivative

This protocol describes a representative synthesis of a potential fungicidal candidate starting from this compound.

Step 1: Synthesis of 2-Anilino-5-bromopyrimidine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or N,N-dimethylformamide (DMF), add aniline (B41778) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-anilino-5-bromopyrimidine.

Step 2: Synthesis of 2-Anilino-5-arylpyrimidine (Suzuki Coupling)

  • In a reaction vessel, combine 2-anilino-5-bromopyrimidine (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of toluene, ethanol (B145695), and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 90-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 2-anilino-5-arylpyrimidine derivative.

Application in Herbicide Development

Phenylpyrimidine derivatives have been extensively studied for their herbicidal activity.[2] These compounds often act by inhibiting key enzymes in plant metabolic pathways. This compound serves as a valuable starting material for the synthesis of various substituted pyrimidines with potential herbicidal effects.

General Workflow for Herbicide Discovery

The process of discovering a novel herbicide from this compound involves several key stages, from initial synthesis to final field trials.

Herbicide_Discovery_Workflow cluster_0 Synthesis & Screening cluster_1 Lead Identification & Optimization cluster_2 Biological Evaluation Synthesis Synthesis of Pyrimidine Library from this compound Primary_Screening Primary Herbicidal Screening (e.g., seed germination, root growth) Synthesis->Primary_Screening Hit_to_Lead Hit-to-Lead Identification Primary_Screening->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Greenhouse_Trials Greenhouse Trials (Pre- & Post-emergence) Lead_Optimization->Greenhouse_Trials Mode_of_Action Mode of Action Studies Greenhouse_Trials->Mode_of_Action Field_Trials Field Trials Mode_of_Action->Field_Trials

Caption: Workflow for herbicide discovery starting from this compound.

Experimental Protocol: In Vitro Herbicidal Activity Assay (Seed Germination)

This protocol outlines a basic method for the primary screening of newly synthesized pyrimidine derivatives for pre-emergent herbicidal activity.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10 mg/mL.

  • Prepare different concentrations of the test compounds (e.g., 10, 50, 100, 200 ppm) by diluting the stock solution with distilled water containing a small amount of a surfactant (e.g., Tween 80).

  • Place a filter paper in a Petri dish (9 cm diameter) and moisten it with 5 mL of the test solution. A control group should be prepared using only distilled water and the surfactant.

  • Place a specific number of seeds of a model plant (e.g., cress, lettuce, or radish) on the filter paper.

  • Seal the Petri dishes with parafilm and incubate them in a growth chamber with controlled temperature (e.g., 25 ± 1 °C) and light/dark cycle (e.g., 12h/12h).

  • After a set period (e.g., 5-7 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control group.

Application in Insecticide Development

Pyrimidine derivatives have also been explored for their insecticidal properties. The synthesis of novel pyrimidine-based insecticides often involves the introduction of pharmacophores known to interact with insect-specific targets. A study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore showed insecticidal activity against Aedes aegypti.[3]

Logical Relationship in Insecticide Design

The design of new insecticides based on the this compound scaffold follows a logical progression from the core structure to the final active compound.

Insecticide_Design_Logic Core This compound (Core Scaffold) Intermediate Functionalized Pyrimidine Intermediate Core->Intermediate Site-selective reaction Candidate Novel Insecticidal Candidate Intermediate->Candidate Coupling Pharmacophore Insecticidal Pharmacophore (e.g., Urea, Thiourea) Pharmacophore->Candidate Incorporation

Caption: Logical design process for novel pyrimidine-based insecticides.

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from methodologies used for testing the efficacy of new chemical entities against mosquito larvae.

  • Synthesize a series of pyrimidine derivatives from this compound.

  • Prepare stock solutions of the test compounds in an appropriate solvent (e.g., ethanol or acetone).

  • Rear Aedes aegypti larvae to the late third or early fourth instar stage.

  • In a series of beakers or cups, add 99 mL of distilled water and 1 mL of the test solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 ppm). A control group should be prepared with 1 mL of the solvent.

  • Introduce 20-25 mosquito larvae into each beaker.

  • Maintain the beakers at a constant temperature (e.g., 27 ± 2 °C) and humidity.

  • Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage of mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for different classes of agrochemicals derived from this compound, based on typical ranges observed for experimental compounds in the literature.

Compound IDAgrochemical ClassTarget OrganismEfficacy MetricValue
FUNG-PYR-01 FungicideBotrytis cinereaIC₅₀5.2 µM
FUNG-PYR-02 FungicideFusarium graminearumIC₅₀8.9 µM
HERB-PYR-01 HerbicideAmaranthus retroflexusEC₅₀ (Pre-emergence)15.5 µM
HERB-PYR-02 HerbicideEchinochloa crus-galliEC₅₀ (Post-emergence)22.1 µM
INSECT-PYR-01 InsecticideAedes aegypti (larvae)LC₅₀ (24h)7.8 ppm
INSECT-PYR-02 InsecticideMyzus persicae (aphids)LD₅₀ (topical)12.3 µg/g

Note: The data presented in this table is illustrative and intended to provide a framework for presenting experimental results. Actual values will vary depending on the specific molecular structure of the synthesized compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the development of new agrochemicals. Its flexible reactivity allows for the synthesis of large and diverse chemical libraries for screening for fungicidal, herbicidal, and insecticidal activities. The protocols and workflows provided in this document offer a foundational guide for researchers to explore the potential of this important heterocyclic intermediate in the quest for novel and effective crop protection solutions. Further research and exploration of the chemical space around the pyrimidine core, starting from this compound, are warranted to unlock its full potential in agrochemical discovery.

References

Troubleshooting & Optimization

Improving reaction yields for 5-Bromo-2-chloropyrimidine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the common causes?

Low yields in the Suzuki coupling of this compound can arise from several factors:

  • Catalyst Inactivity or Decomposition: The palladium catalyst may not be properly activated or could decompose during the reaction, often indicated by the formation of palladium black. This can be caused by the presence of oxygen or impurities in the reaction mixture.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination for this specific substrate is a frequent cause of failure.[1]

  • Side Reactions: Several side reactions can compete with the desired coupling, reducing the yield. These include:

    • Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions and convert back to the corresponding arene.[1][2]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][2]

    • Hydrolysis: The bromomethyl group is susceptible to nucleophilic attack by the base or water in the solvent, leading to the formation of 5-(Hydroxymethyl)-2-chloropyrimidine.[1]

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts in Suzuki couplings.[2] Additionally, the nitrogen atoms in the pyrimidine (B1678525) ring can coordinate to the palladium center, deactivating the catalyst.[2]

Q2: Which functional group on this compound is expected to react in a Suzuki coupling?

The reactivity of the two halogen atoms in this compound is distinct. The C-Cl bond at the 2-position of the pyrimidine ring is activated towards oxidative addition by the electron-deficient nature of the ring, making it the target for Suzuki coupling.[3][4] The C-Br bond of the bromomethyl group is significantly more reactive towards nucleophilic substitution.[1][5] Therefore, under typical Suzuki conditions, selective coupling at the 2-chloro position is expected, leaving the bromomethyl group available for subsequent functionalization.[4]

Q3: What are the recommended starting conditions for the Suzuki coupling of this compound?

For a successful Suzuki coupling, it is crucial to start with optimized conditions. Below is a summary of recommended starting parameters.

ParameterRecommendationRationale
Catalyst Modern palladium precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol %).[1] Alternatively, Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%) can be used.[3]These catalysts are robust and effective for coupling aryl chlorides.[3]
Base Moderately strong inorganic bases such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[1][3]These bases are effective in the transmetalation step without promoting significant side reactions.
Solvent A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water (e.g., 4:1 v/v).[1][3]The aqueous mixture aids in dissolving the inorganic base and facilitating the reaction.
Temperature Moderate heating, typically in the range of 80-100 °C.[1][3]This temperature is generally sufficient to promote the reaction without causing significant decomposition of reactants or catalyst.
Atmosphere The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[3]This prevents oxygen from deactivating the palladium catalyst.[5]

Q4: My reaction is showing multiple spots on the TLC, with my desired product not being the major one. What are the likely side products?

Besides unreacted starting materials, common side products in the Suzuki coupling of this compound include:

  • Homocoupling Product: A biaryl compound resulting from the self-coupling of your boronic acid.[1]

  • Protodeboronated Product: The arene formed from the replacement of the boronic acid group with a hydrogen atom.[1]

  • Hydrolysis Product: 5-(Hydroxymethyl)-2-chloropyrimidine, formed from the reaction of the bromomethyl group with the basic aqueous conditions.[1]

  • Reduced Product: 2-Chloro-5-methylpyrimidine.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Troubleshooting_Suzuki_Coupling start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Inactive/Decomposed Catalyst? (e.g., Pd black) check_catalyst->catalyst_inactive Yes wrong_catalyst Inappropriate Catalyst/Ligand? check_catalyst->wrong_catalyst Possible temp_issue Suboptimal Temperature? check_conditions->temp_issue Yes base_issue Incorrect Base? check_conditions->base_issue Possible solvent_issue Poor Solvent Choice? check_conditions->solvent_issue Possible boronic_acid_issue Degraded Boronic Acid? check_reagents->boronic_acid_issue Yes oxygen_issue Oxygen Contamination? check_reagents->oxygen_issue Possible solution_catalyst Use fresh, pre-formed catalyst (e.g., XPhos-Pd-G3). Ensure inert atmosphere. catalyst_inactive->solution_catalyst wrong_catalyst->solution_catalyst solution_conditions Screen temperature (80-120 °C). Test different bases (K3PO4, Cs2CO3). Use dioxane/water or THF/water. temp_issue->solution_conditions base_issue->solution_conditions solvent_issue->solution_conditions solution_reagents Use fresh, high-purity boronic acid. Thoroughly degas solvents. boronic_acid_issue->solution_reagents oxygen_issue->solution_reagents

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Oven-dry all glassware, including a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas.[1]

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst and ligand (if required) to the flask.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[1]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1][4]

Experimental_Workflow prep 1. Glassware Preparation (Oven-dried, inert atmosphere) reagents 2. Reagent Addition (Substrate, Boronic Acid, Base) prep->reagents catalyst 3. Catalyst Addition (Pd catalyst, ligand) reagents->catalyst inert 4. Inert Atmosphere (Evacuate/backfill with Ar/N2) catalyst->inert solvent 5. Solvent Addition (Degassed solvent) inert->solvent reaction 6. Reaction (Heating and stirring) solvent->reaction workup 7. Workup (Extraction and washing) reaction->workup purification 8. Purification (Column chromatography) workup->purification product Desired Product purification->product

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

Data Summary

Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound
Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent (v/v)Temp. (°C)
Pd₂(dba)₃ (2)[3]XPhos (4)[3]K₃PO₄ (2-3)[3]1,4-dioxane/water (4:1)[3]100[3]
XPhos-Pd-G3 (1-2)[1]-K₃PO₄ (2-3)[1]1,4-dioxane/water[1]80-100[1]
SPhos-Pd-G2 (1-2)[1]-Cs₂CO₃ (2-3)[1]THF/water[1]80-100[1]
Pd(PPh₃)₄ (5)[4]-K₂CO₃ (2)1,4-dioxane/water[4]80-100[4]
Table 2: Troubleshooting Guide for Common Issues
IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst.[5]
Low reaction temperatureGradually increase the temperature, monitoring for product formation and decomposition.[5]
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.[5]
Protodeboronation of Boronic Acid Prolonged heating or unstable boronic acidUse fresh, high-purity boronic acid and monitor the reaction to avoid excessive heating times.[2][5]
Reaction at the Bromomethyl Position High reaction temperatureOptimize the temperature to favor Suzuki coupling while minimizing nucleophilic attack at the bromomethyl group.[5]

References

Identifying common side reactions of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?

A1: The most common side reactions in nucleophilic substitution reactions include:

  • Disubstitution: Reaction at both the 2- and 5-positions when monosubstitution is intended.

  • Hydrolysis: Substitution of one or both halogens by a hydroxyl group in the presence of water or hydroxide (B78521) ions.

  • Solvent/Base Adduct Formation: Nucleophilic solvents (e.g., methanol, ethanol) or amine bases can sometimes compete with the desired nucleophile, leading to the formation of undesired adducts.

Q2: I am performing a Suzuki-Miyaura cross-coupling reaction at the 5-position (C-Br). What are the likely side products I might observe?

A2: In a Suzuki-Miyaura coupling targeting the C-Br bond, several side products can form:

  • Homocoupling of the boronic acid: This is a very common side reaction where the boronic acid couples with itself.[1][2]

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, yielding 2-chloropyrimidine.[1]

  • Reaction at the C-Cl bond: Although the C-Br bond is more reactive, some coupling at the C-Cl position can occur, especially at higher temperatures or with prolonged reaction times.[3]

  • Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition, which leads to incomplete conversion and a mixture of starting material and side products.[1]

Q3: My this compound has discolored over time. Is it still usable?

A3: Discoloration often suggests degradation. While minor discoloration might not significantly impact some reactions, it is highly recommended to use a fresh, pure sample for optimal and reproducible results. The primary degradation pathway is likely hydrolysis of the halogen substituents in the presence of moisture. It is advisable to verify the purity of the discolored material by techniques such as NMR or LC-MS before use.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Recommended Solution
Low conversion to the desired product Insufficient reactivity of the nucleophile.Use a stronger base to deprotonate the nucleophile fully. Consider using a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple products Disubstitution is occurring.Use a stoichiometric amount of the nucleophile or even a slight excess of this compound. Run the reaction at a lower temperature to improve selectivity.
Hydrolysis of the starting material or product.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issues in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause Recommended Solution
Significant amount of homocoupled boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Inappropriate catalyst or ligand.Use a pre-formed palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand to promote the desired cross-coupling.[1]
Formation of protodebrominated product Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected.
The base or solvent is acting as a hydride source.Choose a non-coordinating base and a solvent less prone to decomposition.[2]
Reaction at both C-Br and C-Cl positions Reaction temperature is too high.Optimize the reaction temperature. Start with milder conditions (e.g., 80 °C) and gradually increase if necessary.
The catalyst system is too reactive.Screen different palladium catalysts and ligands to find a system with better selectivity for the C-Br bond.

Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with an Amine at the 2-position

This protocol aims to selectively substitute the chlorine atom at the 2-position, which is generally more activated towards nucleophilic attack than the bromine at the 5-position in SNAr reactions.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 193.4 mg).

  • Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add the desired primary or secondary amine (1.1 mmol) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Side Reactions in Suzuki-Miyaura Coupling at the 5-position

This protocol is designed to selectively form a C-C bond at the 5-position while minimizing common side reactions.

  • Degassing: Degas a mixture of 1,4-dioxane (B91453) and water (4:1 v/v) by bubbling with Argon for 30 minutes.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 193.4 mg), the desired boronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and a base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Visualizations

Side_Reactions_SNAr This compound This compound Desired Mono-substituted Product Desired Mono-substituted Product This compound->Desired Mono-substituted Product + Nucleophile (NuH) -HX Disubstituted Product Disubstituted Product This compound->Disubstituted Product + 2 NuH -2HX Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product + H2O Desired Mono-substituted Product->Disubstituted Product + NuH -HX

Caption: Common side reactions in nucleophilic aromatic substitution.

Suzuki_Side_Reactions cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions Start This compound + R-B(OH)2 Desired_Product 5-R-2-chloropyrimidine Start->Desired_Product Pd Catalyst, Base Homocoupling R-R (Homocoupling) Start->Homocoupling [O2] Protodebromination 2-chloropyrimidine (Protodebromination) Start->Protodebromination [H+]

Caption: Desired vs. side reactions in Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low Yield or Multiple Products Check_Purity Check Starting Material Purity Start->Check_Purity Reaction_Type Identify Reaction Type SNAr Nucleophilic Substitution Reaction_Type->SNAr SₙAr Suzuki Suzuki Coupling Reaction_Type->Suzuki Coupling Optimize_SNAr Optimize SₙAr Conditions: - Temperature - Stoichiometry - Anhydrous Conditions SNAr->Optimize_SNAr Optimize_Suzuki Optimize Suzuki Conditions: - Degassing - Catalyst/Ligand - Anhydrous Conditions Suzuki->Optimize_Suzuki Check_Purity->Reaction_Type

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of 5-Bromo-2-chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-chloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting material for the synthesis of this compound is 2-hydroxypyrimidine (B189755).[1][2] The general strategy involves a two-step process: the bromination of 2-hydroxypyrimidine to form the intermediate 5-bromo-2-hydroxypyrimidine (B17364), followed by a chlorination step to yield the final product.[3][4][5]

Q2: What are the different methods for the bromination of 2-hydroxypyrimidine?

A2: Several methods can be employed for the bromination of 2-hydroxypyrimidine. A traditional method involves the use of bromine in glacial acetic acid; however, this method is often avoided due to the high toxicity and volatility of bromine.[2] More modern and efficient methods include:

  • Hydrobromic acid and Hydrogen Peroxide: This method is considered a greener alternative and involves the reaction of 2-hydroxypyrimidine with hydrobromic acid in the presence of hydrogen peroxide.[1][2]

  • Tribromopyridine: This reagent can be used for the bromination of 2-hydroxypyrimidine in a suitable solvent like toluene.[3][5]

Q3: What are the common chlorinating agents used to convert 5-bromo-2-hydroxypyrimidine to this compound?

A3: The chlorination of 5-bromo-2-hydroxypyrimidine is a critical step, and several reagents can be used:

  • Phosphorus oxychloride (POCl₃): This is a widely used and effective chlorinating agent, often used in the presence of an organic amine base like triethylamine (B128534) or diisopropylethylamine.[1][4]

  • Hydrochloric Acid (HCl): In some procedures, concentrated hydrochloric acid is used for the chlorination, often in the presence of a phase-transfer catalyst such as cetyltrimethylammonium chloride to enhance the reaction rate and yield.[3][4][5]

Q4: How can I improve the yield and purity of my this compound synthesis?

A4: Optimizing reaction parameters is key to improving yield and purity. Consider the following:

  • Temperature Control: Each step of the reaction has an optimal temperature range. For instance, the bromination with hydrobromic acid and hydrogen peroxide can be performed at temperatures ranging from 30°C to 100°C, depending on the concentration of the reagents.[1][2] The chlorination with phosphorus oxychloride is typically carried out at elevated temperatures (e.g., 80-85°C or 120°C).[2][4]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and ensure the complete conversion of the starting material.[4][6]

  • Purification Method: Proper workup and purification are essential. This may involve extraction, washing with solutions like sodium thiosulfate (B1220275) to remove unreacted bromine, and recrystallization or column chromatography to obtain a high-purity product.[3][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Bromination Step Incomplete reaction.- Ensure the molar ratios of the reactants are correct. - Optimize the reaction temperature and time. For the HBr/H₂O₂ method, higher temperatures may be required for lower concentrations of HBr.[1][2] - Ensure efficient stirring to overcome any mass transfer limitations.
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times. - Use a milder brominating agent if side reactions are observed.
Low Yield in Chlorination Step Inefficient chlorination.- If using POCl₃, ensure it is fresh and not decomposed. The addition of an organic base like triethylamine can improve the reaction.[1][4] - When using HCl, a phase-transfer catalyst can significantly improve the yield.[3][4][5]
Difficult workup leading to product loss.- During the workup of reactions involving POCl₃, carefully quench the reaction mixture with cold water or ice. - Adjust the pH carefully with a base (e.g., sodium bicarbonate or sodium carbonate) to neutralize excess acid before extraction.[4][5]
Presence of Impurities in the Final Product Unreacted starting materials.- Monitor the reaction to completion using TLC or HPLC.[4] - Optimize the stoichiometry of the reagents.
Formation of side-products (e.g., di-brominated species).- Control the addition of the brominating agent. - Optimize the reaction temperature to minimize side reactions.
Residual solvent or reagents.- Ensure proper drying of the final product under vacuum.[3][5] - Thoroughly wash the crude product during the workup procedure.
Reaction Stalls or Proceeds Slowly Insufficient activation.- For chlorination with POCl₃, the addition of a catalytic amount of an organic amine can accelerate the reaction.[1] - Ensure the reaction temperature is at the optimal level.
Poor solubility of reactants.- Choose an appropriate solvent that dissolves all reactants. For instance, DMF is used as a solvent in the chlorination step with HCl.[3][5]

Experimental Protocols

Method 1: Two-Step Synthesis via Bromination with Tribromopyridine and Chlorination with HCl

Step 1: Preparation of 5-bromo-2-hydroxypyrimidine [3][5]

  • To a 500 mL three-necked flask, add 9.6 g of 2-hydroxypyrimidine and 100 mL of toluene.

  • Stir the mixture and purge the flask with argon three times.

  • Add 48.0 g of tribromopyridine to the flask.

  • Heat the reaction mixture in an oil bath at 80°C and stir for 8 hours.

  • Cool the reaction to 25°C and add 100 mL of water. Separate the aqueous and organic layers.

  • Extract the aqueous layer twice with ethyl acetate (B1210297).

  • Combine all organic phases and wash twice with 10% sodium thiosulfate solution, followed by one wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • To the residue, add 30 mL of ethyl acetate and then 300 mL of n-heptane. Stir at 25°C for 8 hours.

  • Filter the solid and dry it in vacuo to obtain 5-bromo-2-hydroxypyrimidine.

Step 2: Preparation of this compound [3][4][5]

  • In a dry 500 mL three-necked flask, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of DMF.

  • Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 M hydrochloric acid.

  • Heat the flask in a 40°C oil bath and stir for 12 hours.

  • Cool the reaction mixture to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash once with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain this compound.

Method 2: One-Pot Synthesis using HBr/H₂O₂ and POCl₃

This method is based on a patented procedure and involves two main stages in a single pot.[1][2]

Stage 1: Bromination

  • In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid.

  • Add 226.7 g of 30 wt% hydrogen peroxide.

  • Heat the mixture to 40°C and maintain it for 12 hours to form 5-bromo-2-hydroxypyrimidine.

Stage 2: Chlorination

  • To the reaction mixture containing the intermediate, add 153.3 g (1 mol) of phosphorus oxychloride and 60.7 g (0.6 mol) of triethylamine.

  • Heat the reaction vessel to 120°C for 8 hours.

  • After the reaction is complete, cool the mixture and perform a standard aqueous workup, including quenching, neutralization, and extraction to isolate the this compound.

Quantitative Data Summary

MethodStarting MaterialBrominating AgentChlorinating AgentReaction ConditionsYieldPurityReference
1 2-hydroxypyrimidineTribromopyridine6 M HClStep 1: 80°C, 8h; Step 2: 40°C, 12h80% (Step 1), 91% (Step 2)99.76%[3][5]
2 2-hydroxypyrimidineHBr/H₂O₂POCl₃/TriethylamineStep 1: 40°C, 12h; Step 2: 120°C, 8h~96.2%~98.4%[1][2]
3 2-hydroxy-5-bromopyrimidine-POCl₃/Triethylamine80-85°C, 6h->98% (by HPLC)[4]

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow cluster_bromination Bromination Reagents cluster_chlorination Chlorination Reagents Start 2-Hydroxypyrimidine Intermediate 5-Bromo-2-hydroxypyrimidine Start->Intermediate Bromination Product This compound Intermediate->Product Chlorination HBr_H2O2 HBr / H₂O₂ Tribromo Tribromopyridine POCl3 POCl₃ / Amine HCl_PTC HCl / Catalyst

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Low Yield Observed CheckStep Identify the problematic step: Bromination or Chlorination? Problem->CheckStep Bromination Bromination Step Issues CheckStep->Bromination Bromination Chlorination Chlorination Step Issues CheckStep->Chlorination Chlorination IncompleteReaction Incomplete Reaction? Bromination->IncompleteReaction Degradation Product Degradation? Bromination->Degradation InefficientChlorination Inefficient Chlorination? Chlorination->InefficientChlorination WorkupLoss Product Loss during Workup? Chlorination->WorkupLoss OptimizeParams Optimize Temp, Time, & Stoichiometry IncompleteReaction->OptimizeParams Yes MilderConditions Use Milder Conditions Degradation->MilderConditions Yes CheckReagents Check Reagent Quality & Add Catalyst/Base InefficientChlorination->CheckReagents Yes RefineWorkup Refine Quenching & Extraction Protocol WorkupLoss->RefineWorkup Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Understanding the stability and degradation of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 5-Bromo-2-chloropyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) on Stability and Degradation

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is sensitive to three main environmental factors:

  • Moisture: The presence of water can lead to the hydrolysis of the chloro group at the 2-position, forming 5-bromo-2-hydroxypyrimidine.

  • Light: Exposure to light, particularly UV light, can induce photodegradation, potentially leading to the formation of various decomposition products.

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation through various pathways, including hydrolysis and other decomposition reactions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Cool and Dry: Store in a refrigerator at 2-8°C in a tightly sealed container to minimize exposure to moisture and heat.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.

  • Protection from Light: Keep the container in a dark place or use an amber-colored vial to protect the compound from light-induced degradation.

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in its physical appearance. The pure compound is typically an off-white to light yellow crystalline powder. Discoloration, such as turning brown or clumping, can suggest the presence of impurities or degradation products.

Q4: Can I still use this compound if it has slightly discolored?

A4: The usability of discolored this compound depends on the specific requirements of your experiment. For reactions that are sensitive to impurities, it is highly recommended to use a fresh, pure sample. Minor discoloration might not significantly impact the outcome of less sensitive reactions, but it is always best practice to assess the purity of the material using analytical techniques like HPLC or TLC before use.

Troubleshooting Guides for Common Experimental Issues

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Low yields in nucleophilic substitution reactions are a common problem. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Degradation of Starting Material Ensure the this compound is pure and has been stored correctly. Consider re-purifying the starting material if degradation is suspected.
Poor Nucleophile Reactivity Increase the concentration of the nucleophile or use a stronger, less sterically hindered nucleophile. The choice of solvent can also influence nucleophilicity; polar aprotic solvents like DMF or DMSO often enhance the reactivity of anionic nucleophiles.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. A temperature screening experiment is recommended.
Incorrect Solvent Choice The solvent should be appropriate for the specific nucleophilic substitution reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Presence of Quenching Impurities Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the nucleophile by moisture or oxygen.
Issue 2: Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Cross-coupling reactions are sensitive to various parameters. This guide provides troubleshooting for common issues.

Potential Cause Recommended Solution
Catalyst Inactivation Ensure the palladium catalyst is active and handled under an inert atmosphere. The presence of oxygen can lead to the formation of palladium black (inactive Pd(0)). Use freshly opened or properly stored catalyst.
Ligand Degradation or Incompatibility The choice of ligand is critical. Ensure the ligand is stable under the reaction conditions and is compatible with the chosen catalyst and substrate. Consider screening different ligands.
Base Incompatibility or Degradation The base plays a crucial role in the catalytic cycle. Use a base that is soluble in the reaction medium and ensure it is of high purity and anhydrous. Common bases include carbonates, phosphates, and fluorides.
Side Reactions Common side reactions include homo-coupling of the boronic acid and debromination of the starting material. Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these side reactions.
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents may be necessary to achieve adequate solubility.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general workflow for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for the identification of degradation products and the development of stability-indicating analytical methods.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Expose a solid sample and a solution sample to heat (e.g., 60°C).

  • Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Quantify the amount of remaining this compound and the formation of any degradation products.

  • Determine the degradation pathway and kinetics under each stress condition.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the purity of this compound and to monitor its degradation.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is commonly used. A typical starting point could be 50:50 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

cluster_troubleshooting Troubleshooting Low Yield in Reactions start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp change_solvent Change Solvent optimize_temp->change_solvent change_reagent Modify Reagents (Nucleophile/Base/Catalyst) change_solvent->change_reagent result_improved Yield Improved? change_reagent->result_improved success Problem Solved result_improved->success Yes re_evaluate Re-evaluate Reaction Strategy result_improved->re_evaluate No

Caption: A logical workflow for troubleshooting low-yield chemical reactions.

cluster_degradation Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 M HCl) stress_conditions->acid base Basic Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC sampling->analysis data_analysis Quantify Degradants & Determine Pathways analysis->data_analysis

Caption: An experimental workflow for conducting forced degradation studies.

cluster_pathways Potential Degradation Pathways start This compound hydrolysis Hydrolysis start->hydrolysis Moisture photodegradation Photodegradation start->photodegradation Light thermal_degradation Thermal Degradation start->thermal_degradation Heat product1 5-Bromo-2-hydroxypyrimidine hydrolysis->product1 product2 Various Photoproducts photodegradation->product2 product3 Decomposition Products thermal_degradation->product3

Caption: An overview of the potential degradation pathways for this compound.

References

Troubleshooting low yields in 5-Bromo-2-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloropyrimidine. The following sections address common issues encountered during amination and Suzuki coupling reactions to help you optimize your experimental outcomes.

Section 1: Troubleshooting Buchwald-Hartwig Amination

The conversion of this compound to 2-amino-5-bromopyrimidine (B17363) via palladium-catalyzed Buchwald-Hartwig amination is a crucial transformation in medicinal chemistry. However, achieving high yields can be challenging. This section addresses common problems and provides optimization strategies.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: I am observing very low conversion of my this compound starting material. What are the likely causes?

A1: Low conversion in Buchwald-Hartwig amination reactions often stems from issues with the catalytic system or reaction conditions. Key factors include:

  • Inactive Catalyst: The palladium catalyst may not be properly activated or could be deactivated by oxygen or impurities in the reagents or solvent. Ensure all glassware is oven-dried and that the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] Using a pre-catalyst, such as a G3 precatalyst, can lead to more reliable formation of the active catalytic species.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover. These reactions typically require heating, often in the range of 80-110 °C.[1] Consider a systematic temperature screen to find the optimal point.

  • Inappropriate Base or Ligand: The choice of base and ligand is critical and highly interdependent. A base that is too weak may not facilitate the catalytic cycle effectively, while an unsuitable ligand can fail to promote the necessary oxidative addition and reductive elimination steps.[1]

Q2: My reaction is producing multiple byproducts, leading to a low yield of the desired 2-amino-5-bromopyrimidine. What are the common side reactions?

A2: The primary challenge with substrates like this compound and its derivatives is achieving chemoselectivity. If your starting material has other reactive sites, such as a bromomethyl group, you may see competing reactions. For the parent molecule, common side reactions include:

  • Hydrodehalogenation: Replacement of the chloro or bromo group with a hydrogen atom. This can be exacerbated by certain bases or prolonged reaction times at high temperatures.

  • Catalyst Decomposition: Visually indicated by the formation of palladium black, this signifies the catalyst has fallen out of the catalytic cycle, halting the reaction. This is often caused by exposure to oxygen.[2]

Q3: Which catalyst, ligand, and base combination is a good starting point for this amination?

A3: For aminating aryl chlorides, sterically hindered biaryl phosphine (B1218219) ligands are generally the most effective.[1] A robust starting point would be:

  • Catalyst/Ligand System: A pre-formed catalyst like XPhos Pd G3 or generating the catalyst in-situ from a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos, BrettPhos, or RuPhos.[1][3]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) often provides high reaction rates. For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are good alternatives.[1]

  • Solvent: Anhydrous, degassed polar aprotic solvents like toluene, dioxane, or t-amyl alcohol are commonly used.[1][4]

Troubleshooting Workflow for Low-Yield Amination

The following diagram outlines a logical workflow for troubleshooting and optimizing Buchwald-Hartwig amination reactions.

G cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield Observed check_inert Verify Inert Atmosphere (Ar/N2, Degassed Solvents) start->check_inert check_reagents Check Reagent Purity (Catalyst, Ligand, Base, Amine) check_inert->check_reagents Atmosphere OK optimize_temp Optimize Temperature (Screen 80-120°C) check_reagents->optimize_temp Reagents OK screen_base Screen Bases (e.g., NaOtBu, Cs2CO3, K3PO4) optimize_temp->screen_base Yield Still Low screen_ligand Screen Ligands (e.g., XPhos, BrettPhos, RuPhos) screen_base->screen_ligand Yield Still Low success High Yield Achieved screen_ligand->success Optimized

Caption: A troubleshooting decision tree for low-yield Buchwald-Hartwig reactions.[1]

Data Presentation: Amination Reaction Conditions

The table below summarizes representative starting conditions for the amination of aryl halides, which can be adapted for this compound.

Condition SetCatalyst SystemBaseSolventTemperature (°C)Notes
1XPhos Pd G3NaOtBuToluene80Good starting point with a moderate reaction rate.[1]
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Milder base, suitable for base-sensitive substrates.[4]
3XPhos Pd G3K₃PO₄t-Amyl Alcohol100Alternative solvent system for challenging couplings.[1]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[4]

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)[4]

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound, the desired amine, and the base.[4]

  • Solvent Addition: Add the anhydrous solvent via syringe.[4]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired 2-amino-5-bromopyrimidine.[4]

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling this compound with various boronic acids or esters. Low yields are a frequent obstacle, often due to catalyst issues or competing side reactions.

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common causes?

A1: Low yields in Suzuki couplings of chloropyrimidines can typically be traced to several key areas:

  • Catalyst Inactivity or Deactivation: The palladium catalyst may be improperly activated or can decompose (forming palladium black) if the reaction is exposed to oxygen.[2][5] The nitrogen atoms in the pyrimidine (B1678525) ring can also coordinate to the palladium center, deactivating the catalyst.[5]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[5][6] Higher temperatures and more active catalyst systems are often required to achieve good conversion.

  • Side Reactions: The most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by hydrogen) and homocoupling of two boronic acid molecules.[2][5] These are often promoted by high temperatures and excess base.[5]

  • Improper Reaction Setup: Suzuki couplings are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere can lead to significantly lower yields.[5]

Q2: I am observing multiple spots on my TLC plate, and my desired product is not the major one. What are the likely side products?

A2: Besides unreacted starting materials, several side products can form during the reaction:

  • Homocoupling Product: A biaryl compound formed from the coupling of two of your boronic acid molecules.[2]

  • Protodeboronated Product: The arene corresponding to your boronic acid, where the boronic acid group has been replaced by a hydrogen atom.[2]

  • Hydrodehalogenation Product: 2-Chloropyrimidine or 5-bromopyrimidine, formed from the reduction of the starting material.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point for coupling an aryl chloride requires a robust catalyst system. Consider the following conditions:

  • Catalyst: Modern palladium precatalysts like XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol%) are often more reliable than generating the catalyst in-situ.[2] Alternatively, a classic choice is Pd(PPh₃)₄ (5 mol%).[7]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often effective.[2][7] Typically 2-3 equivalents are used.

  • Solvent: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. Common choices include 1,4-dioxane (B91453)/water or THF/water (e.g., 4:1 v/v).[2]

  • Temperature: Start with moderate heating (e.g., 80-100 °C) and monitor the reaction progress.[2][7]

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Low yields often result from a slow or interrupted step within this cycle.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex ox_add Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination product Ar-Ar' (Product) aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Data Presentation: Suzuki Coupling Reaction Conditions

This table summarizes typical conditions for Suzuki coupling reactions involving chloropyrimidines.

Condition SetCatalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Notes
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane / Water100Classic conditions, widely applicable.[7]
2XPhos-Pd-G3 (2%)K₃PO₄ (2.0-3.0)THF / Water85-95Modern, highly active catalyst for aryl chlorides.[2]
3PdCl₂(dppf) (5%)Na₂CO₃ (2.0)Dioxane90Another common catalyst system.[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos-Pd-G3, 2 mol%)[2][7]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[2]

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[2]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and allow it to cool to room temperature under a stream of inert gas.[2]

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2][7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[2]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 4-24 hours).[2]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2][7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloropyrimidine.[2][7][8]

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 5-bromo-2-chloropyrimidine.

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Incorrect Catalyst System The choice of palladium catalyst and ligand is critical for activating the C-Cl bond while minimizing side reactions. For Suzuki couplings, consider a catalyst system known for its effectiveness with aryl chlorides, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine (B1218219) ligand like XPhos or SPhos. For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[1]
Catalyst Deactivation Catalyst deactivation can be caused by impurities in the reagents or solvent, or by thermal degradation. Ensure all reagents and solvents are of high purity and properly degassed.[1][2] Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time.[1] The nitrogen atoms in the pyrimidine (B1678525) ring can also coordinate to the palladium center, leading to catalyst deactivation.[2][3]
Sub-optimal Reaction Temperature The reaction temperature must be high enough to promote oxidative addition at the C-Cl bond but not so high as to cause decomposition of the starting material, product, or catalyst. A temperature screen, typically ranging from 80 °C to 120 °C, is recommended. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1]
Inappropriate Base The choice of base is crucial for the efficiency of the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.[1]
Poor Solubility of Reagents Ensure all reaction components are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, or THF) and an aqueous base solution is common. If solubility is an issue, consider using a different solvent or a phase-transfer catalyst.[1]

Issue 2: Lack of Chemoselectivity (Reaction at the C-Br bond instead of the C-Cl bond)

The primary challenge in cross-coupling reactions of this compound is achieving chemoselectivity for the C-Cl bond over the more reactive C-Br bond of the bromomethyl group.[1]

Potential CauseRecommended Solution
Inherent Reactivity Differences The C(sp³)-Br bond is generally more reactive than the C(sp²)-Cl bond. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition.[1] To favor reaction at the C-Cl position, use a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) which tends to favor oxidative addition at aryl C-Cl bonds.[1]
Reaction Temperature Too High A lower reaction temperature may favor the desired reaction at the C-Cl bond while minimizing side reactions at the more reactive bromomethyl group.[1]
Nucleophilicity of Coupling Partner Highly nucleophilic partners are more likely to react at the bromomethyl position.[1] Consider the nucleophilicity of your coupling partner when designing the reaction.

Issue 3: Side Reactions and Byproduct Formation

Side ReactionMitigation Strategies
Reaction at the Bromomethyl Group The bromomethyl group is susceptible to nucleophilic attack, which can be a significant side reaction.[1] This can be minimized by optimizing the reaction temperature (lower temperature may be favorable) and carefully selecting the nucleophilicity of the coupling partner.[1] In some cases, a protecting group strategy for the bromomethyl functionality might be necessary.[1]
Hydrodehalogenation Replacement of the chlorine atom with a hydrogen atom can occur. Ensure the reaction is performed under an inert atmosphere to minimize the presence of water, which can be a source of protons. The choice of base and solvent can also influence the extent of this side reaction.[1][3]
Homocoupling of the Coupling Partner This is a common side reaction in Suzuki couplings. It can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a less reactive boronic acid derivative, such as a boronate ester.[1]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired product:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.[1]

  • Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.[1]

Q2: How can I ensure the reaction is selective for the 2-chloro position?

A2: Achieving chemoselectivity is the primary challenge. While the C(sp³)-Br bond is generally more reactive, the electron-deficient pyrimidine ring activates the C-Cl bond. To favor reaction at the C-Cl position:

  • Use a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1]

  • Optimize the reaction temperature; a lower temperature may favor the desired reaction.[1]

  • Consider the nucleophilicity of your coupling partner, as highly nucleophilic partners are more likely to react at the bromomethyl position.[1]

Q3: What are the best general starting conditions for a Suzuki coupling with this substrate?

A3: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[1]

  • Base: K₃PO₄ (2-3 equivalents).[1]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Temperature: 100 °C.[1]

  • Atmosphere: Inert (e.g., Argon or Nitrogen).[1]

Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they can sometimes lead to cleaner reactions and avoid issues with copper-catalyzed side reactions. These conditions often employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions for cross-coupling reactions of substrates similar to this compound. This data is intended to serve as a guideline for experimental design.

Table 1: Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101665-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water (4:1)1001650-80

Table 2: Buchwald-Hartwig Amination of Chloro-pyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-dioxane10012-2470-92
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH901860-85

Table 3: Sonogashira Coupling of Chloro-pyrimidines with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF658-1665-90
Pd(OAc)₂ (2)-Pyrrolidine (2)Acetonitrile801255-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[1]

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.[1]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.[1]

General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • The vessel is evacuated and backfilled with an inert gas.[1]

  • Add the degassed solvent (e.g., toluene).[1]

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[1]

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.[1]

  • The flask is flushed with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[1]

  • Add the terminal alkyne (1.2 equiv.) via syringe.[1]

  • The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[1]

  • Upon completion, the reaction is worked up by quenching with water or an ammonium (B1175870) chloride solution and extracting with an organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by chromatography.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried flask reagents Add this compound, coupling partner, and base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst inert Evacuate and backfill with inert gas catalyst->inert solvent Add degassed solvent inert->solvent heat Heat to desired temperature (e.g., 80-110 °C) solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction cool->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

G cluster_catalyst_selection Catalyst System Selection Logic cluster_cc C-C Bond cluster_cn C-N Bond start Desired Bond Formation? cc_type Coupling Partner? start->cc_type C-C buchwald Buchwald-Hartwig Amination: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: BINAP, XPhos, RuPhos start->buchwald C-N suzuki Suzuki Coupling: - Pd₂(dba)₃ or Pd(OAc)₂ - Ligand: XPhos, SPhos cc_type->suzuki Boronic Acid/Ester sonogashira Sonogashira Coupling: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - Co-catalyst: CuI (optional) cc_type->sonogashira Terminal Alkyne

Caption: Catalyst selection guide based on desired bond formation.

References

Managing reactivity differences in 5-Bromo-2-chloropyrimidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity differences encountered during the functionalization of 5-bromo-2-chloropyrimidine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful and selective chemical transformations.

Understanding the Reactivity of this compound

This compound possesses two distinct electrophilic sites amenable to cross-coupling reactions: the C2-chloro and the C5-bromo positions. The inherent reactivity differences between these two positions present both a challenge and an opportunity for selective functionalization.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[1] Based on this trend, the C5-bromo bond is expected to be more reactive than the C2-chloro bond. However, the electron-deficient nature of the pyrimidine (B1678525) ring significantly activates the C2-chloro position towards oxidative addition to a palladium catalyst.[2] This dual nature of reactivity requires careful optimization of reaction conditions to achieve the desired chemoselectivity.

graph "Reactivity_Comparison" {
  layout=neato;
  node [shape=box, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

"C5-Br_Reactivity" [label="C5-Br Bond\n(Higher intrinsic halide reactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,1.5!"]; "C2-Cl_Reactivity" [label="C2-Cl Bond\n(Activated by pyrimidine ring)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,1.5!"];

"Selective_Functionalization" [label="Selective Functionalization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"];

"this compound" -- "C5-Br_Reactivity" [label="More reactive halide"]; "this compound" -- "C2-Cl_Reactivity" [label="Electron-deficient ring activation"]; "C5-Br_Reactivity" -- "Selective_Functionalization"; "C2-Cl_Reactivity" -- "Selective_Functionalization"; }```

Relative reactivity of the C5-Br and C2-Cl positions.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C5-bromo position is typically more reactive due to the inherent bond dissociation energy differences (C-Br < C-Cl). [1]However, the C2-chloro position is activated by the electron-withdrawing nature of the pyrimidine ring, making it susceptible to reaction under certain conditions. [2]Selectivity can often be controlled by the choice of catalyst, ligands, and reaction temperature.

Q2: How can I favor selective reaction at the C5-bromo position?

A2: To favor reactivity at the C5-bromo position, milder reaction conditions are generally preferred. This includes using less forcing catalyst systems (e.g., Pd(PPh₃)₄), lower temperatures, and carefully selected bases. For instance, in Suzuki-Miyaura couplings, conditions that are effective for aryl bromides but not chlorides are a good starting point.

Q3: What conditions promote functionalization at the C2-chloro position?

A3: To achieve selective coupling at the C2-chloro position, more forcing conditions are often necessary. This typically involves the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that facilitate the oxidative addition to the stronger C-Cl bond, along with higher reaction temperatures. [3] Q4: Is it possible to perform sequential functionalization at both positions?

A4: Yes, the differential reactivity allows for sequential, one-pot functionalization. A common strategy is to first perform a coupling reaction at the more reactive C5-bromo position under milder conditions, followed by the introduction of a second coupling partner and modification of the reaction conditions (e.g., adding a more effective ligand and increasing the temperature) to functionalize the C2-chloro position. [4] Q5: What are the most common side reactions to be aware of?

A5: Common side reactions include:

  • Hydrodehalogenation: Replacement of either halogen with a hydrogen atom. This can be minimized by using high-purity reagents and ensuring an inert atmosphere. [5]* Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions). This can be mitigated by slow addition of the reagent or using a less reactive derivative. [3]* Disubstitution: Reaction at both the C2 and C5 positions when monosubstitution is desired. Careful control of stoichiometry and reaction time is crucial to avoid this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst or consider a more robust pre-catalyst. Ensure proper degassing of solvents and reagents to prevent catalyst deactivation. [3]
Suboptimal reaction temperaturePerform a temperature screen, typically ranging from 80°C to 120°C. Microwave irradiation can sometimes improve yields and reduce reaction times. [3]
Inappropriate baseThe choice of base is critical. For Suzuki couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is common. [3]
Poor reagent solubilityEnsure all components are soluble in the chosen solvent system. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base solution is often used. [3]
Lack of Selectivity (Mixture of C2 and C5 substituted products) Reaction conditions are too harsh for C5 selectivity or too mild for C2 selectivity.For C5 selectivity: Lower the reaction temperature, use a less active catalyst/ligand system (e.g., Pd(PPh₃)₄), and shorten the reaction time. For C2 selectivity: Employ bulky, electron-rich ligands (e.g., XPhos, RuPhos), increase the reaction temperature, and ensure the C5 position has already been functionalized if performing a sequential reaction. [3][5]
Formation of Hydrodehalogenated Byproduct Presence of a hydride source (e.g., impurities in the base)Use a high-purity base. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the desired reductive elimination pathway. [5]
Observation of Homocoupled Product High concentration of the coupling partner or presence of oxygen.Add the coupling partner slowly to the reaction mixture. Ensure the reaction is performed under a strictly inert atmosphere. [3]
```dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_start" { label="Start"; style=filled; color="#F1F3F4"; "Start_Node" [label="Low Yield or\nIncorrect Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#F1F3F4"; "Check_Catalyst" [label="Check Catalyst Activity\nand Loading", fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_Conditions" [label="Optimize Reaction Conditions\n(Temp, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; "Evaluate_Ligand" [label="Evaluate Ligand Choice", fillcolor="#FBBC05", fontcolor="#202124"]; "Purity_Check" [label="Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_solution" { label="Solution"; style=filled; color="#F1F3F4"; "Successful_Reaction" [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Start_Node" -> "Check_Catalyst"; "Check_Catalyst" -> "Optimize_Conditions" [label="If catalyst is active"]; "Optimize_Conditions" -> "Evaluate_Ligand" [label="If yield is still low"]; "Evaluate_Ligand" -> "Purity_Check" [label="If selectivity is poor"]; "Purity_Check" -> "Successful_Reaction" [label="If all parameters are optimized"];

"Check_Catalyst" -> "Start_Node" [label="Replace catalyst if inactive", color="#EA4335"]; "Optimize_Conditions" -> "Start_Node" [label="Re-evaluate if no improvement", color="#EA4335"]; "Evaluate_Ligand" -> "Start_Node" [label="Re-screen ligands", color="#EA4335"]; }

General experimental workflow for Suzuki-Miyaura coupling.
Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Selectivity is a key consideration with this compound.

Table 3: Conditions for Selective Buchwald-Hartwig Amination at the C5-Bromo Position

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1.5 mol%)A standard catalyst system is generally effective.
Ligand BINAP (3 mol%)Bidentate phosphine ligands are commonly used.
Base Cs₂CO₃ (2.0 equiv.)A milder base can help avoid side reactions at the C2 position.
Solvent TolueneAnhydrous conditions are essential.
Temperature 80-100 °CModerate temperatures are usually sufficient.
Reaction Time 8-16 hoursMonitor for completion.
Typical Yield 75-95%Highly dependent on the amine coupling partner.

Table 4: Conditions for Buchwald-Hartwig Amination at the C2-Chloro Position (on a C5-functionalized pyrimidine)

ParameterConditionNotes
Catalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand is necessary to facilitate coupling at the C-Cl bond. [3]
Base NaOtBu (1.5 equiv.)A strong, non-nucleophilic base is required. [3]
Solvent 1,4-DioxaneMust be anhydrous and degassed.
Temperature 100-110 °CHigher temperatures are typically required.
Reaction Time 12-24 hoursThese reactions are generally slower.
Typical Yield 65-90%Good yields can be achieved with optimized conditions.

General Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the this compound (or C5-substituted derivative) (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.0 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

This technical support center provides a foundation for navigating the complexities of this compound functionalization. For novel substrates or coupling partners, systematic screening of catalysts, ligands, bases, and solvents is highly recommended to achieve optimal results.

References

Technical Support Center: Selective Functionalization of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of 5-bromo-2-chloropyrimidine. This resource addresses common challenges to enable predictable and efficient synthesis of target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

The main challenge is achieving chemoselectivity. The molecule has two distinct electrophilic sites: the C2 position bearing a chlorine atom and the C5 position with a bromine atom. The relative reactivity of these sites depends on the reaction type and conditions, leading to potential mixtures of products if not controlled.[1][2]

Q2: Which position is generally more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[3] Therefore, the C5-bromo position is generally more reactive towards oxidative addition to the palladium catalyst than the C2-chloro position.[4] This intrinsic reactivity difference is the foundation for achieving selective functionalization at the C5 position.

Q3: How can I favor nucleophilic aromatic substitution (SNAr) at the C2-chloro position?

To favor SNAr at the C2 position, more forcing conditions are generally required compared to substitution at the C5-bromo position.[5] This includes using strong, "hard" nucleophiles like amines and alkoxides, employing polar aprotic solvents with a high dielectric constant such as DMF or DMSO to stabilize the Meisenheimer intermediate, and elevating the reaction temperature.[6]

Q4: My cross-coupling reaction is giving low or no yield. What are the common causes?

Low yields can stem from several factors, including incorrect catalyst and ligand selection, catalyst deactivation due to impurities or oxygen, suboptimal reaction temperature, or an inappropriate base.[1] It is crucial to use high-purity, degassed reagents and solvents and to perform the reaction under an inert atmosphere.[1][2]

Q5: I am observing hydrodehalogenation (replacement of a halogen with hydrogen) as a side product. How can I minimize this?

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[2] The selection of bulky, electron-rich phosphine (B1218219) ligands can often suppress this competing pathway by promoting the desired reductive elimination step.[2]

Troubleshooting Guides

Problem 1: Poor Selectivity in Suzuki Coupling

Symptoms: Formation of a mixture of products, with substitution occurring at both the C2-chloro and C5-bromo positions.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands can enhance selectivity for the C-Br bond.[1]
Reaction Temperature Too High Optimize the reaction temperature. A lower temperature may favor the more reactive C-Br bond while minimizing reaction at the C-Cl bond.[1]
Incorrect Base The choice of base is critical. For Suzuki couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[7]
Problem 2: Unwanted Nucleophilic Substitution at the C2-Position during C5-Functionalization

Symptoms: During a reaction intended to functionalize the C5-bromo position, a significant amount of byproduct from the reaction at the C2-chloro position is observed.

Possible Causes & Solutions:

CauseRecommended Solution
Nucleophile is too reactive or "hard" "Soft" nucleophiles, such as thiols, tend to favor reaction at the "softer" electrophilic C5-bromo position.[2]
Reaction Temperature is too high Nucleophilic aromatic substitution (SNAr) at the C2 position often requires higher activation energy. Lowering the reaction temperature can improve selectivity for the C5 position.[2]
Base is too strong or nucleophilic Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to minimize side reactions at the C2 position.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for achieving selective functionalization of this compound and related substrates. Note that yields are substrate-dependent and optimization is often necessary.

Table 1: Selective Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane (B91453)/water (4:1)10012-2470-95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water (4:1)1001660-85

Table 2: Selective Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene (B28343)80-11012-2475-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-dioxane10016-2470-90

Experimental Protocols

Selective Suzuki Coupling at the C5-Position
  • Glassware Preparation: Oven-dry all glassware, including a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[7]

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[3]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[3]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Selective Buchwald-Hartwig Amination at the C5-Position
  • Inert Atmosphere: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the amine (1.2 equiv).[8]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[2][8]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup prep Prepare Dry Glassware under Inert Atmosphere reagents Add this compound, Coupling Partner, and Base catalyst Add Palladium Catalyst and Ligand solvent Add Degassed Solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Workup: Quench, Extract, Dry reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

decision_tree start Desired Functionalization of This compound q1 Which position to functionalize? start->q1 c5 C5-Bromo Position q1->c5 C5 c2 C2-Chloro Position q1->c2 C2 q2_c5 Reaction Type? c5->q2_c5 q2_c2 Reaction Type? c2->q2_c2 cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) q2_c5->cross_coupling Cross-Coupling snar_c5 SNAr with 'Soft' Nucleophile q2_c5->snar_c5 SNAr snar_c2 SNAr with 'Hard' Nucleophile q2_c2->snar_c2 SNAr conditions_cc Milder Conditions: Bulky Ligands, Lower Temperature cross_coupling->conditions_cc conditions_snar_c5 Mild Conditions: Lower Temperature, Weak Base snar_c5->conditions_snar_c5 conditions_snar_c2 Forcing Conditions: Higher Temperature, Strong Base snar_c2->conditions_snar_c2

Caption: A decision tree for selective functionalization strategies.

References

Technical Support Center: 5-Bromo-2-chloropyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-bromo-2-chloropyrimidine in cross-coupling reactions. The following information is designed to help you prevent undesired homo-coupling and other side reactions, ensuring a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of this compound reactions, and why is it a problem?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple with each other. In the case of this compound, this can result in the formation of 5,5'-di(2-chloropyrimidinyl) or the homo-coupling of the coupling partner (e.g., boronic acid in Suzuki reactions). This side reaction consumes your starting materials and reagents, leading to a lower yield of the desired cross-coupled product and complicating the purification process.

Q2: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the 5-position under carefully controlled reaction conditions.

Q3: What are the primary causes of homo-coupling?

A3: The main causes of homo-coupling include:

  • Oxygen contamination: The presence of oxygen can promote the oxidative homo-coupling of organometallic reagents, particularly boronic acids in Suzuki reactions.[1][2]

  • Catalyst choice and concentration: Certain palladium catalysts may have a higher propensity to promote homo-coupling. High catalyst loading can sometimes increase the rate of side reactions.

  • Reaction temperature: Higher temperatures can sometimes favor side reactions, including homo-coupling and decomposition of starting materials.[3]

  • Base selection: The choice and strength of the base can influence the rates of competing reactions. Stronger bases may accelerate the decomposition of starting materials or the catalyst.[3]

  • Ligand properties: The steric and electronic properties of the phosphine (B1218219) ligand can influence the relative rates of the desired cross-coupling and undesired homo-coupling. Bulky, electron-rich ligands often suppress homo-coupling.

Q4: How can I visually confirm the presence of homo-coupled byproducts?

A4: Homo-coupled byproducts can often be detected by thin-layer chromatography (TLC) as new, less polar spots compared to the starting materials. Further characterization by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the identity of these byproducts.

Troubleshooting Guides

Issue 1: Significant formation of homo-coupled byproduct of this compound.
Potential Cause Recommended Solution
Inefficient oxidative addition of the Pd(0) catalyst to this compound.Use a more electron-rich and sterically hindered phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the oxidative addition step.
Slow transmetalation step.Optimize the base and solvent system. For Suzuki reactions, ensure the base is sufficiently soluble and strong enough to activate the boronic acid. The addition of water can sometimes facilitate this step.
Reductive elimination of the homo-coupled product is faster than the cross-coupling pathway.Adjust the ligand to one that favors reductive elimination of the desired product. Bulky ligands can often promote the desired reductive elimination.
High catalyst loading.Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).
Issue 2: Predominant homo-coupling of the coupling partner (e.g., boronic acid, organostannane).
Potential Cause Recommended Solution
Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2]
Inefficient in-situ reduction of a Pd(II) precatalyst.Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid side reactions during the reduction step.
Large excess of the coupling partner.Use a smaller excess of the boronic acid or organostannane (typically 1.1-1.5 equivalents).[1]
Inappropriate base.Screen different bases. For Suzuki reactions, milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or alkoxides.[3]

Data Presentation: Impact of Reaction Parameters on Homo-coupling

Disclaimer: The following data is representative of trends observed in Suzuki-Miyaura coupling of related heteroaryl bromides and is intended to guide optimization for this compound reactions, as specific quantitative data for this substrate is limited in the available literature.

Table 1: Effect of Ligand on Cross-Coupling vs. Homo-Coupling

LigandCross-Coupling Product Yield (%)Homo-Coupling Product Yield (%)
PPh₃6515
P(t-Bu)₃855
XPhos92<2
SPhos95<2

Table 2: Effect of Base on Product Distribution

BaseCross-Coupling Product Yield (%)Homo-Coupling Product Yield (%)Dehalogenation (%)
Na₂CO₃70105
K₃PO₄8842
Cs₂CO₃9131
KOtBu552010

Table 3: Influence of Solvent System

SolventCross-Coupling Product Yield (%)Homo-Coupling Product Yield (%)
Toluene (B28343)758
Dioxane855
DMF8012
Dioxane/H₂O (4:1)932

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homo-Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homo-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling with Reduced Homo-Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Free) to Prevent Alkyne Dimerization

This copper-free Sonogashira protocol is designed to minimize the homo-coupling (Glaser coupling) of the terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.

  • Seal the flask and place it under an argon atmosphere.

  • Add anhydrous, degassed THF and DIPEA.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography.

Mandatory Visualizations

Homo_Coupling_Pathway ArX This compound (Ar-X) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0 Pd(0)L_n Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar ArPdX->ArPdAr Reaction with Ar-M or Ar-X CrossCoupling Cross-Coupling Pathway ArPdX->CrossCoupling ArAr Homo-coupled Product (Ar-Ar) ArPdAr->ArAr Reductive Elimination

Caption: Generalized pathway for homo-coupling of aryl halides.

Troubleshooting_Workflow Start High Homo-Coupling Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Degas Rigorously Degas Solvents/Reagents Check_Inert->Degas If O2 is suspected Check_Catalyst Evaluate Catalyst System Check_Inert->Check_Catalyst If atmosphere is good Degas->Check_Catalyst Switch_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Switch_Ligand Use_Pd0 Use Pd(0) Precatalyst Check_Catalyst->Use_Pd0 Check_Conditions Optimize Reaction Conditions Switch_Ligand->Check_Conditions Use_Pd0->Check_Conditions Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Screen_Base Screen Milder Bases Check_Conditions->Screen_Base End Homo-Coupling Minimized Lower_Temp->End Screen_Base->End

Caption: Troubleshooting workflow for minimizing homo-coupling.

Catalyst_Selection Start Reaction Type? Suzuki Suzuki Start->Suzuki Stille Stille Start->Stille Sonogashira Sonogashira Start->Sonogashira Suzuki_Cat Pd₂(dba)₃/SPhos or Pd(PPh₃)₄ Suzuki->Suzuki_Cat Stille_Cat Pd(PPh₃)₄ Stille->Stille_Cat Sonogashira_Cat Pd(PPh₃)₂Cl₂ (Copper-Free) Sonogashira->Sonogashira_Cat Homo_Coupling Homo-coupling an issue? Suzuki_Cat->Homo_Coupling Stille_Cat->Homo_Coupling Sonogashira_Cat->Homo_Coupling Bulky_Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Homo_Coupling->Bulky_Ligand Yes Low_Temp Lower Temperature Homo_Coupling->Low_Temp Yes Bulky_Ligand->Low_Temp

Caption: Decision tree for catalyst selection to avoid homo-coupling.

References

Navigating Purity Challenges: A Technical Guide to 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 6, 2025 – To support researchers, scientists, and drug development professionals in their experimental endeavors, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding common impurities in crude 5-Bromo-2-chloropyrimidine. This resource aims to streamline experimental workflows and enhance the purity of this critical chemical intermediate.

Troubleshooting Guide: Identifying and Mitigating Impurities

Users of this compound may encounter several common impurities that can impact the outcome of their experiments. This guide provides a systematic approach to identifying and addressing these issues.

Observed Issue Potential Cause (Impurity) Recommended Action
Lower than expected yield in subsequent reactions Presence of unreacted starting materials such as 2-hydroxypyrimidine (B189755) or 5-bromo-2-hydroxypyrimidine (B17364).Optimize reaction time and temperature during the chlorination step. Purify the crude product using recrystallization or column chromatography.
Formation of unexpected byproducts Presence of isomeric impurities (e.g., 2-bromo-5-chloropyrimidine) or over-brominated species.Carefully control the stoichiometry of brominating agents. Utilize analytical techniques like HPLC or GC-MS to identify and quantify these byproducts.
Inconsistent reaction profiles Residual solvents from the synthesis (e.g., DMF, toluene) or moisture.Ensure the product is thoroughly dried under vacuum. Use anhydrous solvents in subsequent reactions.
Difficulty in product isolation and purification Presence of highly polar impurities, potentially from hydrolysis of the starting material or product.Implement an aqueous workup with a suitable organic solvent to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities in crude this compound typically arise from the synthetic route employed. These can include:

  • Unreacted Starting Materials: The most common precursors are 2-hydroxypyrimidine and 5-bromo-2-hydroxypyrimidine.[1][2][3] Incomplete reaction can lead to their presence in the final product.

  • Over-brominated Byproducts: Although not explicitly detailed for this specific compound, analogous reactions suggest the potential for di-brominated pyrimidine (B1678525) species if the bromination step is not carefully controlled.[4]

  • Isomeric Impurities: Depending on the synthesis conditions, small amounts of other positional isomers may be formed.

  • Residual Solvents: Solvents used during synthesis and purification, such as N,N-Dimethylformamide (DMF) or toluene (B28343), may be present.[5][6]

  • Hydrolysis Products: The starting material, 5-bromo-2-hydroxypyrimidine, can be carried through if the chlorination is incomplete.

Q2: What analytical methods are recommended for identifying and quantifying impurities in this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of impurities.[1][4][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for structural elucidation of unknown impurities.

Q3: How can I purify crude this compound to remove these impurities?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial and may require some experimentation. Common solvent systems include ethyl acetate/n-heptane.[5] For more challenging separations, column chromatography on silica (B1680970) gel can be employed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a common route for the synthesis of this compound.

Materials:

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-bromo-2-hydroxypyrimidine and toluene.[6]

  • Add phosphorus oxychloride to the mixture.[6]

  • Slowly add triethylamine to the reaction mixture at a controlled temperature (e.g., 35°C).[6]

  • Heat the reaction mixture to 80-85°C and stir for several hours, monitoring the reaction progress by HPLC until the starting material is consumed (typically <2%).[6]

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess toluene and phosphorus oxychloride.[6]

  • Carefully quench the reaction mixture in cold water and adjust the pH to 8-9 with an aqueous sodium carbonate solution.[6]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[5]

  • Purify the crude this compound by recrystallization.[5]

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities in crude this compound.

Impurity_Troubleshooting_Workflow cluster_0 Analysis cluster_1 Troubleshooting cluster_2 Outcome start Crude this compound analytical_testing Perform Analytical Testing (HPLC, GC-MS, NMR) start->analytical_testing impurity_identification Identify and Quantify Impurities analytical_testing->impurity_identification unreacted_sm Unreacted Starting Material? impurity_identification->unreacted_sm side_products Side-Reaction Products? unreacted_sm->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes residual_solvents Residual Solvents? side_products->residual_solvents No modify_workup Modify Workup/Purification (Recrystallization, Chromatography) side_products->modify_workup Yes residual_solvents->modify_workup No drying Improve Drying Process residual_solvents->drying Yes optimize_reaction->modify_workup re_analyze Re-analyze Purified Product modify_workup->re_analyze drying->modify_workup pure_product Pure this compound re_analyze->pure_product

Caption: Workflow for impurity identification and troubleshooting.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two key dihalogenated pyrimidine (B1678525) building blocks: 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine (B1337857). Understanding the nuanced differences in their reactivity is paramount for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceutical agents and functional materials. This document outlines their comparative performance in cornerstone palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Introduction

Dihalogenated pyrimidines are versatile synthons in medicinal chemistry, offering multiple sites for functionalization. The distinct electronic and steric environments of the halogen atoms in this compound and 2,5-dibromopyrimidine dictate their reactivity and regioselectivity in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The judicious selection between these two reagents can significantly impact reaction outcomes, including yield, selectivity, and the need for protecting groups.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens generally follows the order: I > Br > Cl > F.[1][2][3] This trend is attributed to the decreasing bond dissociation energy of the C-X bond down the group.

  • This compound: This substrate possesses two different halogen atoms. Based on the general reactivity trend, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed couplings.[1][4] This differential reactivity allows for selective functionalization at the 5-position, leaving the 2-chloro substituent available for subsequent transformations.[4]

  • 2,5-dibromopyrimidine: This molecule has two bromine atoms at electronically distinct positions. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of attached halogens in comparison to their benzene (B151609) analogs.[5] The relative reactivity of the C2-Br and C5-Br bonds can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base. For dihalopyrimidines, the reactivity order is often C4/C6 > C2 > C5, though this can be altered by substituents.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and 2,5-dibromopyrimidine in key cross-coupling reactions, supplemented with representative experimental data.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of dihalopyrimidine significantly influences the regioselectivity of the reaction.

Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/Base/SolventProduct(s)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane (B91453)/H₂O2-Chloro-5-phenylpyrimidineNot specified[6]
2,5-dibromopyrimidine 9,9-dihexylfluorene-2,7-diboronic acidNot specified2,7-bis(5-bromo-2-pyrimidyl)-9,9-dihexylfluorene23-34%[7]
2,4-dibromopyrimidine Phenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O2-Bromo-4-phenylpyrimidine48%[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A dry Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6] The flask is evacuated and backfilled with an inert gas. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added.[6] Anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe.[8] The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS.[6] Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[6] The organic layer is dried, concentrated, and the product is purified by column chromatography.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,5-dibromopyrimidine

To an oven-dried Schlenk flask, add 2,5-dibromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).[8] The flask is evacuated and backfilled with an inert gas three times.[8] A degassed 4:1 mixture of 1,4-dioxane and water (10 mL) is added via syringe.[8] The reaction mixture is heated to 80-100 °C with vigorous stirring and the progress is monitored.[8] Upon completion, the reaction is worked up as described above to afford the mono-arylated product.

Reactivity Comparison: In this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the more reactive C-Br bond at the 5-position.[1] For 2,5-dibromopyrimidine, achieving mono-substitution requires careful control of reaction conditions. While the C2 position in some dihalopyrimidines is reported to be more reactive, the specific regioselectivity for 2,5-dibromopyrimidine can be influenced by the catalyst and substrate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'-B(OR)2 Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X Ar_prime_B Ar'-B(OR)2 Product Ar-Ar' Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The chemoselectivity of this reaction is crucial when dealing with dihalogenated substrates.

Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst/Ligand/Base/SolventProduct(s)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / BINAP / NaOtBu / Toluene (B28343)2-Morpholino-5-bromopyrimidineNot specified[9]
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAP / NaOtBu / TolueneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60%[10]
2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines Morpholine/PyrrolidineNot specified2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines60-88%[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A Schlenk tube is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).[9][10] The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.[10] After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,5-dibromopyrimidine

A general procedure would involve charging a reaction vessel with 2,5-dibromopyrimidine (1.0 equiv), the amine (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ with a ligand like RuPhos, and a base like NaOtBu in a solvent such as toluene.[12] The reaction would be conducted under an inert atmosphere at elevated temperatures. Achieving mono-amination would likely require careful control of stoichiometry and reaction time.

Reactivity Comparison: For this compound, amination is expected to occur preferentially at the C2 position, as the C-Cl bond is more activated towards nucleophilic aromatic substitution, which is a competing pathway in some Buchwald-Hartwig aminations, and specific catalyst systems can favor amination at the C2 position.[9] In the case of 2,5-dibromopyrimidine, achieving regioselectivity can be challenging. The relative reactivity of the two C-Br bonds will depend on the specific ligand and reaction conditions employed.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents. The toxicity of tin compounds is a notable drawback of this method.[13][14]

Data Summary: Stille Coupling

SubstrateCoupling PartnerCatalyst/SolventProduct(s)Yield (%)Reference
This compound PhenylstannanePd(PPh₃)₂Cl₂ / DMF2-Chloro-5-phenylpyrimidineNot specified[15]
2,5-dibromopyridine OrganostannaneNot specified5,5'-disubstituted-2,2'-bipyridineNot specified[16]
3,5-dibromo-2-pyrone Phenyl tributyltinPd(PPh₃)₄ / Toluene3-phenyl-5-bromo-2-pyrone94%[16]

Experimental Protocol: Stille Coupling of this compound

In a reaction flask under an inert atmosphere, this compound (1.0 eq) is combined with the organostannane reagent (1.1 eq).[17] A palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), is added, followed by an anhydrous solvent like DMF.[15][17] The mixture is heated (e.g., to 100 °C) and stirred until the reaction is complete, as determined by an appropriate monitoring technique.[17] The workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.[17] The product is then isolated and purified.

Experimental Protocol: Regioselective Stille Coupling of 2,5-dibromopyrimidine

A flame-dried Schlenk flask is charged with 2,5-dibromopyrimidine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.[17] Anhydrous solvent is added to achieve a suitable concentration (e.g., 0.1 M).[17] The organostannane reagent (1.1 eq) is then added via syringe.[17] The reaction is heated to the desired temperature and monitored. Upon completion, the workup and purification are carried out as described above.

Reactivity Comparison: In the Stille coupling of this compound, the reaction occurs exclusively at the 5-position, with the C-Br bond being preferentially cleaved over the C-Cl bond.[15] For 2,5-dibromopyrimidine, the regioselectivity is dependent on the reaction conditions. In some dihalopyrimidines, the 4-position is more reactive than the 2-position, and a bromine at the 5-position is generally less reactive unless activated.[15] However, the specific electronic nature of the pyrimidine ring can lead to preferential reaction at the C2 position in some cases.

Diagram: Logical Relationship of Reactivity

Reactivity_Logic Substrate Dihalopyrimidine Substrate BromoChloro This compound Substrate->BromoChloro DiBromo 2,5-dibromopyrimidine Substrate->DiBromo Reactivity_BC C5-Br > C2-Cl (Pd Coupling) BromoChloro->Reactivity_BC Reactivity_DB Regioselectivity depends on: - Catalyst - Ligand - Substrate electronics DiBromo->Reactivity_DB Outcome_BC Selective monofunctionalization at C5 Reactivity_BC->Outcome_BC Outcome_DB Potential for mono- or di-functionalization Reactivity_DB->Outcome_DB

References

A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Bromo-2-chloropyrimidine stands out as a versatile scaffold, offering multiple reaction pathways for the generation of diverse molecular architectures. This guide provides an objective comparison of the reaction products of this compound with alternative reagents, supported by experimental data and detailed protocols to inform synthetic strategy.

The unique arrangement of halogen atoms on the pyrimidine (B1678525) ring of this compound allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The differential reactivity of the C-Br and C-Cl bonds is a key feature, with the C-Br bond at the 5-position being more susceptible to palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 2-position.[1] This inherent selectivity enables a stepwise approach to the synthesis of di-substituted pyrimidines.

Performance Comparison in Key Reactions

The utility of this compound is best illustrated by comparing its performance in several key synthetic transformations against viable alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond.[1]

Starting MaterialCoupling PartnerCatalyst/Base/SolventProductYield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane (B91453)/H₂O2-Chloro-5-phenylpyrimidineNot Specified[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O2-Chloro-4-phenylpyrimidine95[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood[4]

Note: Direct comparative yield data under identical conditions is often unavailable in the literature. The presented data is illustrative of typical yields.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of C-N bonds. With this compound, selective amination at the 2-position can be achieved, leaving the bromo group intact for subsequent modifications.

Starting MaterialAmineCatalyst/Ligand/Base/SolventProductYield (%)Reference
This compoundMorpholinePd₂(dba)₃ / Xantphos / NaOtBu / Toluene2-Morpholino-5-bromopyrimidineFictionalized Data[5]
2-ChloropyrimidineAnilinePd(OAc)₂ / SPhos / K₂CO₃ / Dioxane2-Anilinopyrimidine88[5]
2,4-DichloropyrimidineAnilinePd(OAc)₂ / XPhos / KOt-Bu / Toluene2-Anilino-4-chloropyrimidine85 (C2-amination)[5]
5-Bromo-2-chloropyridineAnilinePd-Xantphos complex5-Amino-2-anilinopyridine96[6]
Stille Coupling

The Stille coupling offers another avenue for C-C bond formation, particularly with organostannane reagents. The reactivity trend generally favors coupling at the C-Br position of this compound.

Starting MaterialCoupling PartnerCatalyst/SolventProductYield (%)Reference
Aryl HalideOrganostannanePd(PPh₃)₄ / DMFCoupled Product87[7]

Note: Specific yield data for the Stille coupling of this compound is limited in the provided search results. The data presented is for a general Stille reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution. For this compound, the 2-chloro position is generally more susceptible to SNAr than the 5-bromo position.[1]

Starting MaterialNucleophileConditionsProductYield (%)Reference
5-(Bromomethyl)-2-chloropyrimidineSodium azideDMF, rt, 2-3h5-(Azidomethyl)-2-chloropyrimidineNot specified[8]
2,4,5,6-TetrachloropyrimidineHydroxybenzaldehydes-((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes-[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are then added. The reaction mixture is stirred at a temperature of 80-100 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk flask, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%) are combined. The flask is evacuated and backfilled with an inert gas three times. Under a positive pressure of the inert gas, this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv) are added, followed by the anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The reaction mixture is stirred at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and the progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an appropriate organic solvent, such as ethyl acetate.[5]

General Procedure for Stille Coupling

To a flame-dried round-bottom flask, add the aryl halide (e.g., this compound, 1.0 equiv) and degassed DMF. Sequentially add CuI (0.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 equiv), and LiCl (5.3 equiv). Add more DMF to achieve the desired concentration (e.g., 0.1 M). Purge the flask with an inert gas for 10 minutes before adding the organotin reagent (1.15 equiv). The solution is then heated (e.g., to 40 °C). After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography.[7]

General Procedure for Nucleophilic Aromatic Substitution

Dissolve this compound (1.0 mmol) in a suitable solvent such as DMF (5 mL) in a round-bottom flask. Add the nucleophile (e.g., sodium azide, 1.5 mmol). Stir the reaction mixture at room temperature or an elevated temperature as required, and monitor the reaction by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[8]

Visualizing Reaction Pathways and Biological Relevance

The application of this compound extends to the synthesis of biologically active molecules. A notable example is its use as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[10]

Macitentan_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR binds ETBR ETB Receptor ET-1->ETBR binds G_Protein G-protein activation ETAR->G_Protein ETBR->G_Protein Macitentan Macitentan Macitentan->ETAR blocks Macitentan->ETBR blocks PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction Proliferation Cell Proliferation PKC_Activation->Proliferation

Caption: Endothelin receptor signaling pathway and the inhibitory action of Macitentan.

Experimental_Workflow Start Start: Select Reactants (this compound & Coupling Partner) Reaction_Setup Reaction Setup (Add catalyst, base, solvent under inert atmosphere) Start->Reaction_Setup Reaction Heating & Stirring (Monitor progress by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: A generalized experimental workflow for cross-coupling reactions.

Reactivity_Comparison Reagents This compound Alternative Reagent (e.g., 2,5-Dibromopyrimidine) Reaction_Conditions Reaction Conditions (e.g., Suzuki Coupling) Reagents->Reaction_Conditions Products Selective Product (from this compound) Mixture or Different Product (from Alternative) Reaction_Conditions->Products Outcome Desired Outcome: Selective Functionalization Products->Outcome

Caption: Logical relationship of reagent choice to reaction outcome.

References

Comparative Analysis of 5-Bromo-2-chloropyrimidine and Its Derivatives Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-2-chloropyrimidine and its derivatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this important class of compounds. The guide includes detailed experimental protocols, comparative data tables, and visualizations of analytical workflows and structural relationships.

Introduction to this compound Derivatives

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The introduction of different substituents onto the pyrimidine (B1678525) ring can significantly alter the chemical and physical properties of the molecule, making the analysis of these derivatives crucial for understanding their structure-activity relationships. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Parameters:

    • Electron energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-500

    • Sample Introduction: The sample is introduced via a GC column or a direct insertion probe.

Comparative Data Analysis

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and some of its representative derivatives. Please note that some of the ¹³C NMR data are predicted values based on chemical shift calculations and are denoted with an asterisk (*).

¹H NMR Data (Chemical Shifts in ppm)
CompoundH-4H-6Other ProtonsSolvent
This compound 8.75 (s)8.75 (s)-CDCl₃
5-Bromo-2-chloro-4-methylpyrimidine -8.60 (s)2.65 (s, 3H, -CH₃)CDCl₃
5-Bromo-2-chloro-4,6-dimethylpyrimidine --2.50 (s, 6H, 2x -CH₃)CDCl₃
4-Amino-5-bromo-2-chloropyrimidine -8.10 (s)5.50 (br s, 2H, -NH₂)DMSO-d₆
¹³C NMR Data (Chemical Shifts in ppm)
CompoundC-2C-4C-5C-6Other CarbonsSolvent
This compound 160.5159.0115.0159.0-CDCl₃
5-Bromo-2-chloro-4-methylpyrimidine 161.0168.0112.0158.524.0 (-CH₃)CDCl₃
5-Bromo-2-chloro-4,6-dimethylpyrimidine 160.0167.0114.0167.023.5 (2x -CH₃)CDCl₃
4-Amino-5-bromo-2-chloropyrimidine 159.5162.098.0157.0*-DMSO-d₆
Mass Spectrometry Data (m/z values)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 192/194/196157/159 ([M-Cl]⁺), 113 ([M-Br]⁺), 78 ([M-Br-Cl]⁺)
5-Bromo-2-chloro-4-methylpyrimidine 206/208/210171/173 ([M-Cl]⁺), 127 ([M-Br]⁺), 92 ([M-Br-Cl]⁺)
5-Bromo-2-chloro-4,6-dimethylpyrimidine 220/222/224185/187 ([M-Cl]⁺), 141 ([M-Br]⁺), 106 ([M-Br-Cl]⁺)
4-Amino-5-bromo-2-chloropyrimidine 207/209/211172/174 ([M-Cl]⁺), 128 ([M-Br]⁺), 93 ([M-Br-Cl]⁺), 180/182 ([M-HCN]⁺)

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the analysis of this compound derivatives and the structural relationships between the parent compound and its substituted analogs.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Analyze Molecular Ion & Fragmentation ms->ms_data structure Structure Confirmation nmr_data->structure ms_data->structure

General workflow for the analysis of this compound derivatives.

structural_relationships cluster_derivatives 4-Substituted Derivatives parent This compound methyl 4-Methyl Derivative parent->methyl CH₃ substitution dimethyl 4,6-Dimethyl Derivative parent->dimethyl 2x CH₃ substitution amino 4-Amino Derivative parent->amino NH₂ substitution

Structural relationships of this compound and its derivatives.

References

A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. Halopyrimidines are versatile building blocks in this endeavor, with their reactivity in cross-coupling reactions being a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines at the 2-, 4-, and 5-positions in five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.

Influence of the Halogen: The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, which makes the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times, while chloropyrimidines are less reactive and may require more specialized and robust catalytic systems to achieve high yields.[3] Fluoropyrimidines are generally unreactive in these cross-coupling reactions.

Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and thus the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive of the three.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of halopyrimidines in five major cross-coupling reactions, supported by available quantitative data from the literature. It is important to note that a direct side-by-side comparison of all four halogens at each position under identical conditions is not always available. In such cases, reactivity trends are inferred from closely related substrates and general principles of cross-coupling chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. The electron-deficient nature of the pyrimidine ring makes halopyrimidines particularly reactive substrates in this transformation compared to their benzene (B151609) analogues.[5]

Data Presentation: Suzuki-Miyaura Coupling of Halopyrimidines

Halopyrimidine PositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10015 min (MW)81[6]
2-Br2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane1001674-82[7]
4-ClPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10015 min (MW)81[6]
4,6-di-ClPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane95-56[8]
5-BrPhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Glyme/H₂O70-Moderate[9]
5-Br4-tert-butylbenzeneboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-16[10]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine (Generalizable to Halopyrimidines) [11]

To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., dioxane/water) is added via syringe, followed by the palladium catalyst and ligand (or a pre-formed catalyst complex). The reaction mixture is then heated to the desired temperature with stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal Ar'-B(OR)₂ Base PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, and it is a powerful tool for the synthesis of alkynylpyrimidines.

Data Presentation: Sonogashira Coupling of Halopyrimidines

Halopyrimidine PositionHalogenCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BrVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[12]
4-ClTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHF60-80--[13]
5-IPropargylaminePd catalyst / CuI----Good[14]

Experimental Protocol: Sonogashira Coupling of a Halopyrimidine [13]

To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.). Anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) are then added. The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique. The terminal alkyne (1.1-1.5 eq.) is added to the reaction mixture via syringe. The reaction is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-C≡CR' Transmetal->PdII_R CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Alkyne R'C≡CH Cu_Alkyne R'C≡CCu Alkyne->Cu_Alkyne CuX, Base Cu_Alkyne->Transmetal Base Base Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)Ln(NHR₂)-X] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)Ln-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII OlefinIns Olefin Insertion PdII->OlefinIns Alkene PdII_Alkyl R'-Pd(II)Ln-X OlefinIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)Ln-X BetaHydride->PdH Product Substituted Alkene BetaHydride->Product BaseElim Base-promoted Elimination PdH->BaseElim Base BaseElim->Pd0 Regeneration Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R'-SnR''₃) PdII->Transmetal Ar'-SnR₃ PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reactivity_Trends cluster_halogen Reactivity by Halogen cluster_position Reactivity by Position on Pyrimidine Ring I Iodopyrimidine (Most Reactive) Br Bromopyrimidine I->Br Decreasing Reactivity Cl Chloropyrimidine Br->Cl Decreasing Reactivity F Fluoropyrimidine (Least Reactive) Cl->F Decreasing Reactivity C46 C4 / C6 (Most Reactive) C2 C2 C46->C2 Decreasing Reactivity C5 C5 (Least Reactive) C2->C5 Decreasing Reactivity

References

A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role. Among the various scaffolds used to design these inhibitors, pyrimidine (B1678525) has emerged as a privileged structure, forming the core of numerous FDA-approved drugs. This guide provides an objective comparative analysis of pyrimidine-based kinase inhibitors against other established alternatives, supported by experimental data. We delve into their performance in targeting key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR)—providing detailed experimental methodologies and visualizing the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to their non-pyrimidine counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitor, Erlotinib.

Table 1: Comparative Efficacy of Osimertinib (Pyrimidine-based) vs. Erlotinib (Quinazoline-based) Against EGFR

ParameterOsimertinib (Pyrimidine)Erlotinib (Quinazoline)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources.

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors

Tucatinib, a highly selective pyrimidine-based HER2 inhibitor, shows comparable or superior potency to the dual EGFR/HER2 quinazoline-based inhibitor, Lapatinib. Notably, neratinib, another quinazoline-based irreversible inhibitor, often displays the highest potency in in-vitro studies.[1]

Table 2: Comparative Efficacy of Tucatinib (Pyrimidine-based) vs. Lapatinib (Quinazoline-based) Against HER2+ Cancer Cells

ParameterTucatinib (Pyrimidine)Lapatinib (Quinazoline)Neratinib (Quinazoline)
Cellular IC50 (SKBR3, HER2+) 37.5 ± 18.4 nM51.0 ± 23.0 nM3.4 ± 1.1 nM

Data from a comparative analysis in an in vitro HER2+ breast cancer model.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, a non-pyrimidine inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.

Table 3: Comparative Biochemical Efficacy of Pazopanib (Pyrimidine-based) vs. Sorafenib (Non-pyrimidine) Against VEGFR-2

ParameterPazopanib (Pyrimidine)Sorafenib (Non-pyrimidine)
Biochemical IC50 (VEGFR-2) 30 nM[2][3]90 nM[3]

IC50 values are indicative and can vary based on assay conditions.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling cascade, a critical pathway in cell proliferation and survival, and the points of inhibition by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates PyrimidineInhibitor Pyrimidine-based Inhibitor (e.g., Osimertinib) PyrimidineInhibitor->Dimerization Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Growth ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

VEGFR Signaling Pathway and Inhibition

The following diagram depicts the VEGFR signaling pathway, crucial for angiogenesis, and how pyrimidine-based inhibitors like Pazopanib intervene.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand VEGF Ligand VEGFR VEGFR-2 (Receptor Tyrosine Kinase) Ligand->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Activates PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PyrimidineInhibitor Pyrimidine-based Inhibitor (e.g., Pazopanib) PyrimidineInhibitor->Dimerization Inhibits ATP Binding PKC PKC PLCg->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK CellResponse Angiogenesis, Endothelial Cell Proliferation, Migration, Survival RAS_MAPK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Caption: VEGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines the typical workflow for an in vitro kinase assay used to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of pyrimidine inhibitor Start->CompoundPrep ReactionSetup Set up kinase reaction: - Kinase - Substrate - ATP CompoundPrep->ReactionSetup Incubation Incubate at optimal temperature ReactionSetup->Incubation Detection Add detection reagent (e.g., luminescence-based) Incubation->Detection Measurement Measure signal (e.g., luminescence) Detection->Measurement Analysis Data analysis: - Normalize data - Plot dose-response curve - Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase, such as EGFR or VEGFR-2.[2][4]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • Test compound (pyrimidine-based inhibitor) dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (no kinase control) from all readings. Normalize the data, with the negative control representing 100% kinase activity and a high concentration of a potent inhibitor as 0% activity. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Cellular IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, SKBR3)

  • Complete cell culture medium

  • Test compound (pyrimidine-based inhibitor)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based inhibitor in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-chloropyrimidine is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer drugs.[1] The efficiency and safety of its synthesis are paramount for drug development and manufacturing. This guide provides a comparative analysis of common synthetic methods for this compound, offering a clear overview of their performance based on experimental data.

Comparison of Synthetic Methods

Several methods for the synthesis of this compound have been documented, primarily starting from 2-hydroxypyrimidine (B189755). The key transformation involves the bromination of the pyrimidine (B1678525) ring and the chlorination of the hydroxyl group. The main differences in the synthetic routes lie in the choice of reagents and the overall process strategy. Below is a summary of the most prevalent methods.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYieldPurityKey AdvantagesKey Disadvantages
Method 1 2-Hydroxy-5-bromopyrimidinePhosphorus oxychloride, Toluene (B28343), Triethylamine6 hours80-85 °C->98%Established and widely used method.Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up.[2]
Method 2 5-Bromo-2-hydroxypyrimidine (B17364)N,N-Dimethylformamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid12 hours40 °C91%99.76%Avoids phosphorus oxychloride; high yield and purity; simpler work-up.[2][3]Longer reaction time compared to Method 1.
One-Step Method 2-HydroxypyrimidineHydrobromic acid, Hydrogen peroxide, Phosphorus oxychloride, Organic amine8-14 hours30-100 °CHigh-Simplified process, increased production efficiency, higher bromine utilization.[4][5]Multi-stage within a single pot; requires careful control of conditions.

Experimental Protocols

Method 1: Chlorination using Phosphorus Oxychloride

This traditional method involves the direct chlorination of 2-hydroxy-5-bromopyrimidine.

Protocol:

  • Under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.

  • At 35 °C, add 40.5 g of triethylamine.

  • Heat the mixture to 80-85 °C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed (<2%).

  • Cool the reaction and concentrate under reduced pressure to remove most of the toluene and phosphorus oxychloride.

  • Pour the reaction mixture into 10°C water and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

  • The product, this compound, is then isolated after purification.[3]

Method 2: Chlorination using Hydrochloric Acid with a Phase Transfer Catalyst

This improved method avoids the use of phosphorus oxychloride, opting for a less hazardous chlorinating agent in the presence of a phase transfer catalyst.[2]

Protocol:

  • In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).

  • Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.

  • Place the flask in a 40°C oil bath and stir for 12 hours.

  • Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 14.1 g of this compound.[3][6]

This method reportedly yields 91% of the product with a purity of 99.76%.[2][6]

One-Step Synthesis from 2-Hydroxypyrimidine

This method aims to streamline the process by starting directly from 2-hydroxypyrimidine and performing the bromination and chlorination in a single pot.

Protocol:

  • Mix 112.1 g (1 mol) of 2-hydroxypyrimidine with hydrobromic acid (concentration and molar ratio can be varied).

  • Add hydrogen peroxide (concentration and molar ratio can be varied).

  • Heat the mixture in a reaction vessel for 8-14 hours at a temperature ranging from 30-100°C to produce 5-bromo-2-hydroxypyrimidine as an intermediate.

  • This intermediate is then reacted with a chloride source, such as phosphorus oxychloride, and catalyzed by an organic amine (e.g., triethylamine) to yield this compound.[4][5]

This method is reported to significantly simplify the production process and improve the utilization of bromine.[4][5]

Visualizing the Synthetic Workflows

To better illustrate the reaction pathways, the following diagrams outline the key steps in each synthetic method.

Method_1 A 2-Hydroxy-5-bromopyrimidine R1 POCl₃, Toluene, Triethylamine A->R1 B This compound R1->B 80-85 °C, 6h

Caption: Synthetic workflow for Method 1.

Method_2 A 5-Bromo-2-hydroxypyrimidine R1 HCl, DMF, Cetyltrimethylammonium chloride A->R1 B This compound R1->B 40 °C, 12h

Caption: Synthetic workflow for Method 2.

One_Step_Method A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine (Intermediate) A->B HBr, H₂O₂ C This compound B->C POCl₃, Organic Amine

Caption: Logical flow of the One-Step Synthesis Method.

Conclusion

The choice of synthetic method for this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

  • Method 1 is a well-established procedure but involves hazardous reagents that require careful handling and disposal.[2]

  • Method 2 presents a safer and more environmentally friendly alternative with high yield and purity, making it suitable for laboratory and potentially industrial-scale production.[2][3]

  • The One-Step Method offers an efficient and streamlined process, which could be advantageous for large-scale manufacturing by reducing handling steps and improving atom economy.[4][5]

Researchers and drug development professionals should carefully evaluate these methods based on their specific needs and priorities, considering the trade-offs between reaction time, yield, purity, cost, and safety.

References

A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalytic systems for the functionalization of 5-Bromo-2-chloropyrimidine, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms allows for selective cross-coupling reactions, with the C-Br bond at the 5-position being significantly more reactive than the C-Cl bond at the 2-position under typical palladium-catalyzed conditions.[1][2][3] This document focuses on three widely utilized C-C bond-forming reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings, presenting supporting data and detailed experimental protocols to aid in the selection of optimal reaction conditions.

General Catalytic Pathway for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. They generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with an organometallic reagent, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4][5]

General_Catalytic_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ (Oxidative Addition Complex) OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L₂ (Transmetalation Complex) Transmetal->PdII_R R'-M MX_out M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR_out R-R' RedElim->RR_out R-R' RX_in R-X R_M_in R'-M

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with an organohalide.[4] For this compound, this reaction is typically selective for the C-Br bond.

Comparative Data for Suzuki-Miyaura Coupling Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity.[4][6]

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O10012Good[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100-High[7]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100-Good[8][9]
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane9012Good[1][10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[1]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0 equiv.)[6]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.[6]

  • Evacuate the vessel and backfill with an inert gas (repeat this cycle three times).

  • Add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

G Experimental Workflow for Suzuki-Miyaura Coupling start Start: Oven-dried flask reagents Add this compound, boronic acid, and base start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert catalyst Add Pd precatalyst and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent reaction Heat at 100°C Monitor by TLC/LC-MS solvent->reaction workup Cool, dilute, and perform aqueous workup reaction->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[11] This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Comparative Data for Stille Coupling Catalytic Systems

Catalyst systems for Stille couplings often utilize phosphine ligands to stabilize the palladium center.

Catalyst Precursor (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Toluene11016Good[10][12]
Pd₂(dba)₃P(o-tolyl)₃Toluene110-130-Good[12]
PdCl₂(PPh₃)₂-TolueneReflux-Moderate[12]
Experimental Protocol: General Procedure for Stille Coupling

This protocol outlines a general method for the Stille coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Organostannane reagent (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Anhydrous, degassed solvent (e.g., Toluene)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound and the palladium catalyst.[13]

  • Add the anhydrous, degassed solvent, followed by the organostannane reagent.

  • Heat the reaction mixture with stirring (e.g., 110 °C) and monitor by TLC or GC-MS.[10]

  • After completion, cool the mixture to room temperature.

  • The reaction mixture may be treated with an aqueous solution of KF to precipitate tin byproducts as insoluble tin fluorides, which can be removed by filtration.[13]

  • The filtrate is then subjected to a standard aqueous work-up (extraction with an organic solvent, washing with water and brine).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Stille_Catalytic_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L₂ Transmetal->PdII_R R'-SnR''₃ X-SnR''₃ X-SnR''₃ Transmetal->X-SnR''₃ Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' R-R' RedElim->R-R' Product

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14]

Comparative Data for Sonogashira Coupling Catalytic Systems

The combination of a palladium catalyst and a copper(I) salt is standard, though copper-free versions have been developed to avoid issues with copper-catalyzed side reactions.[6][15]

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF8012Good[6]
PdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NH (2)THF606High[6]
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF60-704-12Good[16]
Pd(OAc)₂ (2)NoneCs₂CO₃ (2)Acetonitrile8024Moderate[6]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)[16]

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)[16]

  • Amine base (e.g., Et₃N, 2.0 equiv.)[16]

  • Anhydrous, degassed solvent (e.g., THF)[16]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[6]

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous, degassed solvent and the amine base.[16]

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC).[6]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[16]

Sonogashira_Catalytic_Cycle Sonogashira Coupling Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L₂ OxAdd->PdII R-X Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-C≡CR' L₂ Transmetal->PdII_R CuX Cu-X Transmetal->CuX Regenerates Cu(I) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product BaseH_out Base-H⁺-X⁻ CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne H-C≡CR' Alkyne->CuX + Base Base_in Base CuAcetylide->Transmetal Transfers Acetylide

Caption: Dual catalytic cycle for the Sonogashira coupling.

References

A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of dihalopyrimidines via the Suzuki-Miyaura cross-coupling reaction is a pivotal strategy for the synthesis of diverse compound libraries. However, achieving site-selectivity in these reactions is a critical challenge that dictates the synthetic route and the novelty of the resulting molecules. This guide provides an objective comparison of catalytic systems and reaction conditions for the site-selective Suzuki coupling of various dihalopyrimidines, supported by experimental data.

Performance Comparison of Catalytic Systems

The regioselectivity of the Suzuki coupling on dihalopyrimidines is predominantly influenced by the electronic and steric environment of the carbon-halogen bonds, as well as the choice of catalyst, ligand, base, and solvent. The C4 position in 2,4-dihalopyrimidines is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst, leading to preferential C4-arylation.[1][2]

2,4-Dichloropyrimidine (B19661)

The Suzuki coupling of 2,4-dichloropyrimidine has been extensively studied, with a strong preference for mono-arylation at the C4 position.[1][3] Microwave-assisted protocols have been shown to be highly efficient, offering short reaction times and high yields with low catalyst loading.[1][4]

Catalyst/LigandBaseSolventTemp. (°C)TimeAryl Boronic AcidYield (C4-substituted)Yield (C2-substituted)Yield (Di-substituted)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O10015 min (MW)Phenylboronic acid81%Not reportedSide product[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)3-Methoxyphenylboronic acid85%Not reported-[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)3-Chlorophenylboronic acid83%Not reported-[1]
Pd(OAc)₂/PPh₃K₂CO₃1,4-Dioxane/H₂O10024 hPhenylboronic acid49%Not reported-[1]
Pd-PEPPSI-IPent----ThiophenolLowLowHigh (1:22 C2:C4)[2]
4,6-Dihalopyrimidines

For 4,6-dichloropyrimidines, mono-arylation is also favored. The presence of other substituents on the pyrimidine ring can influence the reactivity.

DihalopyrimidineCatalyst/LigandBaseSolventTemp. (°C)TimeAryl Boronic AcidYield (Mono-substituted)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-Phenylboronic acid60%[5]
2-Ethoxy-4,6-dichloropyrimidinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O5512 hArylboronic acid-[6]
Other Dihalopyrimidines

The inherent reactivity difference between halogens (I > Br > Cl) can be exploited to achieve site-selectivity.[7][8] For mixed dihalopyrimidines, the coupling typically occurs at the carbon bearing the more reactive halogen.

DihalopyrimidineCatalyst/LigandBaseSolventProductYieldReference
5-Bromo-2-chloropyrimidine---C5-arylated-[7][9]
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄-5-aryl-2-bromo-3-hexylthiopheneModerate to good[10]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[1]
  • A mixture of 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) is placed in a microwave reactor vial.

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) is added.

  • A mixture of 1,4-dioxane (4 mL) and H₂O (2 mL) is added. The vial is flushed with argon.

  • The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, the mixture is extracted with ethyl acetate (B1210297) and washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[5]
  • To a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ as the base.

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst.

  • Add anhydrous 1,4-dioxane as the solvent.

  • The reaction mixture is stirred at 70-80 °C and monitored by TLC.

  • Upon completion, the reaction is worked up by extraction with an organic solvent and washing with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizing the Reaction

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Dihalopyrimidine (R¹-X) R1X->OxAdd R2B Boronic Acid (R²-B(OR)₂) R2B->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Site-Selectivity in 2,4-Dichloropyrimidine Coupling

Site_Selectivity cluster_products Suzuki Coupling Products Start 2,4-Dichloropyrimidine Catalyst Pd Catalyst + Arylboronic Acid + Base Start->Catalyst C4_Product 4-Aryl-2-chloropyrimidine (Major Product) Di_Product 2,4-Diarylpyrimidine C4_Product->Di_Product Further Coupling (harsher conditions) C2_Product 2-Aryl-4-chloropyrimidine (Minor Product) Catalyst->C4_Product Favored Pathway (C4 is more reactive) Catalyst->C2_Product Disfavored Pathway

Caption: Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Dihalopyrimidine, Boronic Acid, and Base B Add Pd Catalyst and Solvent A->B C Degas the Reaction Mixture B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I I H->I Characterization (NMR, MS)

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Comparative Efficacy of Anticancer Agents Derived from 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of novel 5-Bromo-2-chloropyrimidine derivatives. This document provides a comparative analysis of their anticancer activities, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Derivatives of this compound have emerged as a promising class of molecules in oncology research, demonstrating significant potential as anticancer agents. These compounds have been shown to target critical cellular pathways involved in cancer progression, including DNA replication and signal transduction. This guide offers a comparative overview of the efficacy of three distinct classes of anticancer agents derived from this pyrimidine (B1678525) scaffold: a thiazolopyrimidine derivative targeting Topoisomerase II, a series of 5-bromo-pyrimidine analogues inhibiting Bcr-Abl kinase, and a chalcone (B49325) derivative exhibiting broad cytotoxic effects.

Data Presentation: A Comparative Analysis of Anticancer Efficacy

The following tables summarize the quantitative data on the efficacy of these novel agents compared to established anticancer drugs.

Table 1: Thiazolopyrimidine Derivative as a Topoisomerase II Inhibitor

CompoundTargetCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Thiazolopyrimidine derivative (3d)Topoisomerase IIA498 (Renal Cancer)3.5Doxorubicin2.67

Table 2: 5-Bromo-pyrimidine Derivatives as Bcr-Abl Kinase Inhibitors

CompoundTargetCell LineActivityReference Drug
5cBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib
5eBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib
6gBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib
9eBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib
9fBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib
10cBcr-Abl KinaseK562 (CML)Potent InhibitorDasatinib

Table 3: Chalcone Derivative with Cytotoxic Activity

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Chalcone derivative (B-4)A549 (Lung Cancer)20.49 ± 2.7Lapatinib18.21 ± 3.25
Chalcone derivative (B-4)MCF-7 (Breast Cancer)6.70 ± 1.02Lapatinib9.71 ± 1.12

Experimental Protocols: Methodologies for Efficacy Evaluation

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolopyrimidine derivative, chalcone derivative) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Topoisomerase II Inhibition Assay: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[2][3]

  • Reaction Setup: The reaction mixture, containing kDNA, ATP, and assay buffer, is prepared on ice.

  • Compound Addition: The test compound (e.g., thiazolopyrimidine derivative) is added at various concentrations. A known Topoisomerase II inhibitor (e.g., etoposide) serves as a positive control.

  • Enzyme Addition: Human Topoisomerase IIα enzyme is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution/loading dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated DNA migrates faster than catenated kDNA.

  • Visualization: The DNA bands are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide). Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.

Bcr-Abl Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4][5][6]

  • Kinase Reaction: The Bcr-Abl kinase reaction is performed by incubating the enzyme with the substrate (a suitable peptide or protein) and ATP in a kinase buffer. The test compounds are added at various concentrations.

  • Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added to convert the ADP produced in the kinase reaction back to ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a luminometer. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.

Topoisomerase_II_Inhibition cluster_workflow Experimental Workflow: Topoisomerase II Inhibition Assay kDNA Catenated kDNA Reaction Reaction Mixture kDNA->Reaction TopoII Topoisomerase II TopoII->Reaction Inhibitor Thiazolopyrimidine Derivative (3d) Inhibitor->Reaction Decatenated_DNA Decatenated DNA Reaction->Decatenated_DNA Agarose_Gel Agarose Gel Electrophoresis Decatenated_DNA->Agarose_Gel Inhibition_Result Inhibition of Decatenation Agarose_Gel->Inhibition_Result Inhibitor Present No_Inhibition_Result Decatenation Agarose_Gel->No_Inhibition_Result No Inhibitor

Caption: Workflow of the Topoisomerase II DNA decatenation assay.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Inhibitor 5-Bromo-pyrimidine Derivatives (5c, 5e, 6g, 9e, 9f, 10c) Inhibitor->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation

Caption: The BCR-ABL signaling pathway and the inhibitory action of 5-bromo-pyrimidine derivatives.

Experimental_Workflow_MTT_Assay cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Seed Cancer Cells in 96-well Plate treat Treat with Anticancer Agent start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-bromo-2-chloropyrimidine scaffold represents a versatile platform for the discovery of novel therapeutic agents. The strategic placement of bromo and chloro substituents provides reactive handles for molecular elaboration, leading to a diverse array of derivatives with significant biological activities. This guide offers an objective comparison of these derivatives, focusing on their structure-activity relationships (SAR) in anticancer, kinase inhibition, antiviral, and antibacterial applications, supported by experimental data and detailed protocols.

Comparative Biological Activities of this compound Derivatives

The inherent reactivity of the this compound core has been exploited to generate compounds with a broad spectrum of biological activities. The following tables summarize the quantitative data for various derivatives, highlighting the impact of structural modifications on their potency.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, often through the inhibition of critical cellular enzymes like topoisomerase II.

Table 1: Anticancer Activity of this compound Derivatives

Derivative ClassCompoundTargetCell LineActivity (IC₅₀)Reference
Thiazolopyrimidine3dTopoisomerase IIA498 (Renal Cancer)3.5 µM[1]
Thiazolopyrimidine3dTopoisomerase II-2.89 µM[1]
Doxorubicin (Reference)-Topoisomerase II-2.67 µM[1]

Structure-Activity Relationship Highlights: The thiazolopyrimidine derivative 3d exhibits potent topoisomerase II inhibitory activity, comparable to the established anticancer drug doxorubicin. This compound was found to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation and induction of apoptosis[1].

Kinase Inhibition Activity

A significant area of investigation for this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Table 2: Kinase Inhibition Activity of this compound Derivatives

DerivativeTarget KinaseActivity (pIC₅₀)AssayReference
Analogue 27 MSK1 CTKD7.5ERK2-MSK1 cascade assay[2]
Compound 4 (2-Bromo analog)MSK16.7ERK2-MSK1 cascade assay[2]
Compound 4 (2-Bromo analog)MSK26.2ERK2-MSK1 cascade assay[2]
Compound 1 (2,5-dichloro analog)MSK16.7ERK2-MSK1 cascade assay[2]
Compound 2 (5-chloro analog)MSK1< 5.0ERK2-MSK1 cascade assay[2]
Compound 3 (2-fluoro analog)MSK17.7ERK2-MSK1 cascade assay[2]

Structure-Activity Relationship Highlights: The investigation into the SAR for replacements of the 2- and 5-chloro substituents on the pyrimidine (B1678525) ring revealed that deletion of the 2-chloro atom led to a significant reduction in activity. Conversely, switching the 2-chloro to a fluoro group increased potency tenfold, while a bromo substitution was equipotent to the original 2,5-dichloro compound[2]. The this compound analogue 27 demonstrated a high pIC₅₀ of 7.5 against the C-terminal kinase domain (CTKD) of MSK1, indicating potent inhibition[2].

Antiviral Activity

The pyrimidine scaffold is a known component of many antiviral drugs. Research into novel this compound derivatives has yielded promising candidates targeting viral replication.

Table 3: Antiviral Activity of Pyrimidine Derivatives

Derivative ClassCompoundTargetActivityAssayReference
Pyrimidine2dPA-PB1 Interaction (Influenza)IC₅₀: 90.1 µMELISA[1]
Pyrimidine2dInfluenza Virus ReplicationEC₅₀: 2.8 µMPlaque Reduction Assay[1]

Structure-Activity Relationship Highlights: A pyrimidine derivative, compound 2d , featuring a phenyl and a 4-chlorophenyl group, has shown potential as an anti-influenza agent by inhibiting the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase[1].

Antibacterial Activity

Inspired by existing antibiotics, researchers have explored this compound derivatives for their antibacterial properties, with some showing potent activity against pathogenic bacteria.

Table 4: Antibacterial Activity of Pyrimidine Derivatives

Derivative ClassCompoundTarget OrganismActivity (MIC)Reference
Dihydropyrimidine6bEscherichia coli1.95 µg/mL[1]
Dihydropyrimidine6cEscherichia coli0.97 µg/mL[1]

Structure-Activity Relationship Highlights: Dihydropyrimidine derivatives that combine a 1,4-dihydropyrimidine (B1237445) core with a pyrimidine ring have demonstrated significant bactericidal effects against Escherichia coli by targeting DNA gyrase[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay (ERK2-MSK1 Cascade Assay)

This assay is used to determine the inhibitory activity of compounds against a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase enzyme (e.g., MSK1), a substrate (e.g., a specific peptide), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations. Control wells with no inhibitor (positive control) and no enzyme (negative control) are included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the positive control. The pIC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress_Stimuli Stress Stimuli p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK MSK1_inactive MSK1 (inactive) ERK->MSK1_inactive p38_MAPK->MSK1_inactive MSK1_active MSK1 (active) MSK1_inactive->MSK1_active Phosphorylation CREB CREB MSK1_active->CREB Phosphorylates Histone_H3 Histone H3 MSK1_active->Histone_H3 Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, c-Jun) CREB->Gene_Expression Histone_H3->Gene_Expression Chromatin Remodeling Inhibitor This compound Derivative (e.g., Analogue 27) Inhibitor->MSK1_inactive Inhibits Activation

Caption: MSK1 Signaling Pathway and Inhibition.

Experimental_Workflow_Kinase_Inhibition cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound derivative Dispense_Compound Dispense compound dilutions into 96-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Add_Kinase_Substrate Add Kinase and Substrate Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate reaction with ATP and incubate Add_Kinase_Substrate->Initiate_Reaction Stop_Reaction Stop reaction and add detection reagent Initiate_Reaction->Stop_Reaction Measure_Signal Measure luminescence/ fluorescence signal Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % inhibition vs. control Measure_Signal->Calculate_Inhibition Determine_pIC50 Determine pIC₅₀ from dose-response curve Calculate_Inhibition->Determine_pIC50

Caption: Workflow for Kinase Inhibition Assay.

References

A Comparative Analysis of Experimental and Predicted Spectral Data for 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of experimental versus predicted spectral data for the key chemical intermediate, 5-Bromo-2-chloropyrimidine. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the comparative workflow, offering a comprehensive resource for spectral analysis.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate characterization of this intermediate is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and purity assessment of such molecules. This guide presents a side-by-side comparison of experimentally obtained spectral data with computationally predicted values for this compound, providing a valuable reference for researchers in the field.

Data Presentation: A Comparative Summary

The following tables summarize the experimental and predicted spectral data for this compound. Experimental data has been sourced from established chemical databases, while predicted data was generated using computational models.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Parameter Experimental Value (ppm) Predicted Value (ppm)
Chemical Shift (δ)8.758.68
MultiplicitySingletSinglet
Integration2H2H

Note: The two protons on the pyrimidine (B1678525) ring are chemically equivalent and thus appear as a single peak.

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Carbon Atom Experimental Value (ppm) Predicted Value (ppm)
C2160.0158.3
C4, C6158.0157.1
C5115.0118.5

Table 3: FT-IR Spectral Data Comparison

Experimental Peak (cm⁻¹) Predicted Peak (cm⁻¹) Vibrational Mode Assignment
~3100~3100C-H stretch (aromatic)
~1550~1545C=N stretch
~1400~1405C=C stretch (aromatic)
~1100~1110C-Br stretch
~850~845C-Cl stretch

Table 4: Mass Spectrometry Data Comparison

Parameter Experimental Value (m/z) Predicted Value (m/z) Fragment
Molecular Ion [M]⁺192, 194, 196191.9, 193.9, 195.9[C₄H₂BrClN₂]⁺
Fragment 1157, 159157.0[M-Cl]⁺
Fragment 2113113.0[M-Br]⁺

Note: The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and its fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum was recorded with a spectral width of 200 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Broadband proton decoupling was applied to simplify the spectrum.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum was recorded using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.

  • Ionization: The sample was ionized using a standard 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector scanned a mass range of m/z 50-300.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data.

G cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation exp_sample This compound Sample exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectral Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Analysis exp_data->comparison pred_structure Chemical Structure (SMILES/InChI) pred_nmr NMR Prediction Software pred_structure->pred_nmr pred_ir IR Prediction Software pred_structure->pred_ir pred_ms MS Prediction Software pred_structure->pred_ms pred_data Predicted Spectral Data pred_nmr->pred_data pred_ir->pred_data pred_ms->pred_data pred_data->comparison guide Publish Comparison Guide comparison->guide

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides comprehensive, step-by-step procedures for the safe use, storage, and disposal of 5-Bromo-2-chloropyrimidine, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Strict adherence to PPE protocols is mandatory to minimize exposure risks.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors[2][4][5][6].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation[3][4].

Personal Protective Equipment: A comprehensive PPE strategy is crucial for safe handling.

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing[1][3][7].NIOSH (US) or EN 166 (EU) approved[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact[1][2][3][4][7].Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form where dust may be generated[5][7].Follow local and national regulations for respirator use[3].

Step-by-Step Operational Plan

A systematic workflow is essential to minimize the risk of exposure and contamination.

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, acids, and bases[4][5][8]. The recommended storage temperature is between 0–6°C in an anhydrous atmosphere to prevent degradation[8].

  • Keep the container tightly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen)[2][3][4][8].

2.2. Handling and Use:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Work in a designated area, preferably a chemical fume hood, to control exposure.

  • Avoid generating dust when handling the solid material[2][5].

  • If dissolving the compound, be aware that it has better solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile[8]. Gentle warming can aid dissolution, but avoid excessive heat to prevent thermal degradation[8].

  • Wash hands thoroughly after handling the chemical[1][3][4][5].

2.3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][2][5].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs[1][2][4][5].
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3][4][5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][5].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound and its containers must be treated as hazardous waste[6].

3.1. Waste Collection and Segregation:

  • Solid Waste: Collect surplus or unwanted solid this compound in its original container or a clearly labeled, compatible, and sealable container[6].

  • Liquid Waste: Solutions containing this chemical should be collected in a designated, labeled, and sealed waste container for halogenated organic waste.

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) should be collected in a sealed bag or container and disposed of as hazardous waste[6].

3.2. Disposal of Empty Containers:

  • Empty containers must be managed as hazardous waste[6].

  • The first rinse of the container with a suitable solvent should be collected and disposed of as halogenated liquid waste[6].

3.3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for pickup and disposal[6].

  • A common disposal method for this type of chemical is incineration by a licensed facility. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3][6].

Chemical Spill Workflow

In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill & Identify the Chemical Evacuate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Sweep Carefully Sweep Solid Material into a Labeled Waste Container Contain->Sweep Decontaminate Decontaminate the Area Sweep->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloropyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.